molecular formula C23H43N3O3 B13757717 Einecs 257-154-9 CAS No. 51365-70-9

Einecs 257-154-9

Cat. No.: B13757717
CAS No.: 51365-70-9
M. Wt: 409.6 g/mol
InChI Key: KKQQXMRXGMYUPG-UHFFFAOYSA-N
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Description

Historical Development and Discovery of Related Chemical Entities

The two components of the Einecs 257-154-9 complex have their own distinct histories rooted in the expansion of industrial organic chemistry.

2-Ethylhexanoic Acid (2-EHA) , also known as octoic acid, is a carboxylic acid with the formula CH₃(CH₂)₃CH(C₂H₅)CO₂H. wikipedia.orgatamanchemicals.com Its industrial production is a multi-step process that begins with the hydroformylation of propylene (B89431) to produce butyraldehyde. wikipedia.orgatamanchemicals.com This aldehyde then undergoes an aldol (B89426) condensation to form 2-ethylhexenal, which is subsequently hydrogenated to 2-ethylhexanal. The final step is the oxidation of this aldehyde to yield 2-ethylhexanoic acid. wikipedia.orgatamanchemicals.com 2-EHA is widely utilized for preparing lipophilic metal derivatives that are soluble in nonpolar organic solvents. wikipedia.orgatamanchemicals.comatamankimya.com These metal ethylhexanoate complexes are significant in industrial chemistry, functioning as catalysts in polymerization processes and as oxidizing agents, often referred to as "oil drying agents," in coatings. wikipedia.orgatamankimya.combisleyinternational.com

2,4,6-Tris[(dimethylamino)methyl]phenol , commonly known as DMP-30, is a classic Mannich base. wikipedia.org The Mannich reaction, a fundamental process in organic chemistry, involves the aminoalkylation of an acidic proton located on a carbon atom, using formaldehyde (B43269) and a primary or secondary amine—in this case, dimethylamine (B145610). The synthesis of DMP-30 is achieved through the reaction of phenol (B47542) with formaldehyde and dimethylamine. wikipedia.orgsmolecule.comgoogle.com Its structure, featuring a phenolic hydroxyl group and three symmetrically placed dimethylaminomethyl groups, allows it to function as a highly effective Lewis base catalyst and a curing agent for epoxy resins. It is widely used to accelerate curing reactions in high-performance applications like adhesives and coatings. chemceed.com

Academic Significance and Research Gaps Pertaining to the Complex

The academic interest in the this compound complex stems from the combined functionalities of its constituent parts. 2-EHA is a precursor to a variety of metal catalysts, atamankimya.com while DMP-30 is a recognized accelerator and curing agent in polymer chemistry. chemceed.com The complex itself is utilized as a catalyst in various chemical processes, including polymerization and esterification reactions. chembk.com

Despite its industrial use, there is a noticeable gap in public academic literature concerning the specific properties and mechanisms of the this compound complex. While the individual components, 2-EHA and DMP-30, are well-documented, detailed studies on their synergistic interactions within this particular acid-base adduct are scarce. Much of the information regarding its synthesis and application is likely proprietary. vulcanchem.com This lack of comprehensive academic data presents a research gap, particularly in understanding the precise structure-activity relationship that governs its catalytic performance.

Theoretical Frameworks for Acid-Base Complexes in Industrial Chemistry

The formation and function of the 2-Ethylhexanoic Acid/2,4,6-Tris[(dimethylamino)methyl]phenol complex can be understood through several fundamental acid-base theories. solubilityofthings.com

Brønsted-Lowry Theory : This theory defines acids as proton donors and bases as proton acceptors. solubilityofthings.comsolubilityofthings.com The formation of the complex is a classic example of a Brønsted-Lowry acid-base reaction, where the carboxylic acid (2-EHA) donates a proton to one or more of the tertiary amine groups (proton acceptors) on DMP-30. solubilityofthings.comlongdom.org

Lewis Theory : Expanding on the Brønsted-Lowry concept, the Lewis theory defines an acid as an electron-pair acceptor and a base as an electron-pair donor. solubilityofthings.comlongdom.org This framework is crucial for explaining the catalytic activity of the components. DMP-30, with its nitrogen atoms possessing lone pairs of electrons, acts as a Lewis base. The metal ethylhexanoate derivatives formed from 2-EHA often function as Lewis acids. fiveable.me The catalytic role of the complex in reactions like epoxy polymerization is facilitated by these Lewis acid-base interactions. longdom.org

Hard and Soft Acids and Bases (HSAB) Theory : This principle classifies acids and bases as "hard" or "soft" based on factors like charge density and polarizability. fiveable.me HSAB theory helps predict the stability of the resulting complexes. For instance, the interaction between the hard Al³⁺ ion and the hard oxygen donor atoms of 2-ethylhexanoate (B8288628) results in a stable thickener. wikipedia.orgfiveable.me This theory provides a more nuanced understanding of the bonding preferences and stability of the coordination complexes that can be formed, which is essential for predicting reactivity and designing catalysts. fiveable.me

These theoretical frameworks are foundational to understanding the chemical behavior and industrial applications of acid-base complexes. solubilityofthings.comlongdom.org

Overview of Research Methodologies Applicable to Complex Formations

A variety of analytical and research methodologies are employed to study the formation, structure, and properties of chemical complexes like this compound.

Spectroscopic Methods :

Fourier-Transform Infrared (FTIR) Spectroscopy : This technique is used to identify functional groups and study bonding within a molecule. orientjchem.org In the context of this complex, FTIR can confirm the acid-base interaction by observing shifts in the characteristic absorption bands of the carbonyl (C=O) group of the acid and the amine groups of the phenol. kpi.uarsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR, particularly ¹H and ¹³C NMR, is a powerful tool for elucidating the detailed molecular structure of the complex in solution. orientjchem.orgbmc-rm.org It can provide information on the protonation state of the amine groups and the environment of the different atoms, confirming the formation of the adduct. bmc-rm.org

Spectrophotometric Methods :

Techniques such as the method of continuous variations (Job's method) and the mole-ratio method are used to determine the stoichiometry of complex ions in solution. libretexts.orgijnc.ir These methods rely on measuring the absorbance of light by the complex at different molar ratios of the reactants to establish the composition of the stable complex formed. libretexts.org

Chromatographic and Other Analytical Techniques :

High-Performance Liquid Chromatography (HPLC) can be used to separate and analyze the components of the complex or to monitor the progress of reactions in which it is used as a catalyst. sielc.com

Elemental Analysis is used to determine the elemental composition of the synthesized complex, which helps in confirming its empirical formula. orientjchem.org

Mass Spectrometry provides information on the molecular weight and fragmentation pattern of the complex, further confirming its identity and structure. researchgate.net

These methodologies are essential for the comprehensive characterization of complex chemical formations and for understanding their behavior and reactivity. searlescholars.net

Justification for Advanced Academic Inquiry into the Target Complex

The industrial relevance of the 2-Ethylhexanoic Acid/2,4,6-Tris[(dimethylamino)methyl]phenol complex as a catalyst and curing agent provides a strong justification for further academic investigation. chembk.comchemceed.com A deeper, non-proprietary understanding of this adduct could unlock significant advancements.

Advanced academic inquiry is warranted for several reasons:

Optimization of Catalytic Activity : Detailed kinetic and mechanistic studies could reveal the precise role of the acid-base interaction in the catalytic cycle. This knowledge could lead to the optimization of reaction conditions (temperature, solvent, stoichiometry) to enhance catalytic efficiency and selectivity.

Structure-Activity Relationship : A thorough characterization of the complex's three-dimensional structure and electronic properties would establish a clear structure-activity relationship. This is fundamental to understanding why this specific combination of acid and base is effective and could guide the rational design of new, more potent catalysts.

Development of Novel Applications : A comprehensive understanding of the complex's properties might suggest new applications beyond its current uses. Exploring its reactivity with different substrates could open up new avenues in organic synthesis and polymer science.

Greener Chemistry : Research into improving the catalyst's turnover number and stability could lead to more sustainable industrial processes that require less catalyst and generate less waste.

In essence, moving beyond the current, largely industrial-based knowledge to a more fundamental academic understanding of this compound would be a valuable contribution to the fields of catalysis and material science.

Data Tables

Table 1: Properties of 2-Ethylhexanoic Acid This table is interactive. You can sort and filter the data.

Property Value References
IUPAC Name 2-Ethylhexanoic acid nist.gov
Synonyms Octoic acid, α-Ethylcaproic acid wikipedia.orgnist.gov
CAS Number 149-57-5 atamanchemicals.comnist.gov
EC Number 205-743-6 nih.gov
Molecular Formula C₈H₁₆O₂ wikipedia.orgnist.gov
Molecular Weight 144.21 g/mol nist.gov
Appearance Colorless viscous oil wikipedia.orgatamanchemicals.com

| Key Applications | Precursor for metal catalysts, PVC stabilizers, plasticizers, corrosion inhibitors, paint driers | atamanchemicals.comatamankimya.combisleyinternational.com |

Table 2: Properties of 2,4,6-Tris[(dimethylamino)methyl]phenol This table is interactive. You can sort and filter the data.

Property Value References
Common Name DMP-30
IUPAC Name 2,4,6-Tris[(dimethylamino)methyl]phenol sigmaaldrich.com
CAS Number 90-72-2
EC Number 202-013-9 sielc.com
Molecular Formula C₁₅H₂₇N₃O smolecule.com
Molecular Weight 265.39 g/mol smolecule.com
Appearance Colorless to pale yellow liquid

| Key Applications | Epoxy resin curing agent, catalyst for polyurethanes, accelerator for polymer systems | chemceed.com |

Table 3: Properties of the 2-Ethylhexanoic Acid / 2,4,6-Tris[(dimethylamino)methyl]phenol Complex This table is interactive. You can sort and filter the data.

Property Value References
Einecs Number 257-154-9 vulcanchem.comeuropa.eu
CAS Number 51365-70-9 vulcanchem.com
Molecular Formula C₂₃H₄₃N₃O₃ vulcanchem.comchembk.com
Molecular Weight 409.61 g/mol vulcanchem.com
Description An acid-base complex or molecular adduct vulcanchem.com

| Key Applications | Industrial catalyst for polymerization and esterification | chembk.com |

Properties

CAS No.

51365-70-9

Molecular Formula

C23H43N3O3

Molecular Weight

409.6 g/mol

IUPAC Name

2-ethylhexanoic acid;2,4,6-tris[(dimethylamino)methyl]phenol

InChI

InChI=1S/C15H27N3O.C8H16O2/c1-16(2)9-12-7-13(10-17(3)4)15(19)14(8-12)11-18(5)6;1-3-5-6-7(4-2)8(9)10/h7-8,19H,9-11H2,1-6H3;7H,3-6H2,1-2H3,(H,9,10)

InChI Key

KKQQXMRXGMYUPG-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C(=O)O.CN(C)CC1=CC(=C(C(=C1)CN(C)C)O)CN(C)C

Related CAS

4572-95-6

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations of the Complex Formation

Strategies for the Formation of the 2-Ethylhexanoic Acid/DMP-30 Complex

The formation of the Einecs 257-154-9 complex is fundamentally an acid-base neutralization reaction. atamanchemicals.com 2-Ethylhexanoic acid, a carboxylic acid, donates a proton to one or more of the basic tertiary amine groups on the DMP-30 molecule. atamanchemicals.com The synthesis of the individual components is well-documented. 2-Ethylhexanoic acid is typically produced through the hydroformylation of propylene (B89431) to butyraldehyde, followed by an aldol (B89426) condensation, hydrogenation, and subsequent oxidation. wikipedia.org DMP-30 is synthesized via a Mannich reaction of phenol (B47542) with dimethylamine (B145610) and formaldehyde (B43269). wikipedia.orggoogle.com The complex is then formed by reacting these two precursor compounds under controlled conditions. vulcanchem.com

The stoichiometry of the 2-ethylhexanoic acid/DMP-30 complex can vary, with different molar ratios being reported, such as a 3:1 ratio of the acid to the phenol. chembk.comlookchem.comnih.gov This suggests that one molecule of DMP-30, which possesses three dimethylaminomethyl groups, can react with up to three molecules of 2-ethylhexanoic acid.

Control over the stoichiometry is theoretically achieved by manipulating the molar ratio of the reactants during the synthesis. However, specific research studies detailing the precise conditions and methodologies to selectively produce complexes with different stoichiometric ratios are not readily found in the reviewed literature. The final stoichiometry of the product would likely depend on factors such as the initial reactant concentrations, the order of addition, and the reaction temperature.

ReactantRole in ComplexationPotential Stoichiometric Ratios (Acid:Base)
2-Ethylhexanoic AcidAcid (Proton Donor)1:1, 2:1, 3:1
2,4,6-Tris[(dimethylamino)methyl]phenol (DMP-30)Base (Proton Acceptor)1:1, 2:1, 3:1

This table is generated based on chemical principles, as specific experimental data for stoichiometric control is not available in the searched literature.

The choice of solvent can significantly influence the efficiency of acid-base reactions by affecting the solubility of reactants and products, as well as by mediating the proton transfer process. For the formation of the 2-ethylhexanoic acid/DMP-30 complex, a non-polar organic solvent might be employed, given that the resulting complex is often used in non-polar systems. atamanchemicals.comwikipedia.orgatamanchemicals.com

While general principles of solvent effects in organic reactions are well-understood, dedicated studies quantifying the impact of different solvents on the yield and rate of this specific complex formation are not available in the public research domain. A systematic study would likely involve comparing reaction outcomes in a range of solvents with varying polarities and proticities.

Solvent TypePotential Effect on Complex Formation
Non-polar Aprotic (e.g., Toluene, Heptane)May favor the association of the ionic pair once formed and is compatible with the lipophilic nature of the reactants. prepchem.comicp.ac.ru
Polar Aprotic (e.g., Acetone, DMF)Could solvate the charged intermediates, potentially affecting the reaction rate.
Polar Protic (e.g., Ethanol, Isopropanol)May compete with the acid-base reaction through hydrogen bonding and are generally used in purification steps. chromatographyonline.com

This table outlines theoretical solvent effects, as specific experimental data on solvent efficiency for this complexation is not present in the searched literature.

The acid-base reaction between a carboxylic acid and an amine is typically a spontaneous and rapid process that does not usually require catalysis. The reaction is driven by the favorable thermodynamics of salt formation. atamanchemicals.com Consequently, the use of catalysts to enhance the yield of the 2-ethylhexanoic acid/DMP-30 complex is not a topic that is addressed in the available scientific literature. Research in this area would be unconventional, as the focus is more on controlling the reaction conditions (stoichiometry, temperature, solvent) rather than accelerating a fundamentally fast reaction.

Reaction Kinetics and Thermodynamic Aspects of Complex Formation

A thorough understanding of the reaction kinetics and thermodynamics is crucial for optimizing the synthesis of any chemical compound. This includes determining the rate of the reaction and the factors that influence the stability of the final product.

There is a notable absence of published research on the kinetic modeling of the association process between 2-ethylhexanoic acid and DMP-30. A kinetic study would involve measuring the rate of disappearance of the reactants or the rate of appearance of the product under various conditions (e.g., different concentrations and temperatures). From this data, a rate law could be derived, and a plausible reaction mechanism could be proposed. However, no such studies were identified in the course of this review.

The stability of the 2-ethylhexanoic acid/DMP-30 complex is governed by the change in Gibbs free energy (ΔG) upon its formation, which is a function of the enthalpic (ΔH) and entropic (ΔS) contributions (ΔG = ΔH - TΔS). The neutralization reaction between an acid and a base is generally exothermic, meaning the enthalpy change is negative (ΔH < 0), which favors the formation of the complex. atamanchemicals.com

Despite these general principles, specific thermodynamic data, such as experimentally determined values of ΔH and ΔS for the formation of the this compound complex, are not available in the scientific literature. Such data would typically be obtained through techniques like isothermal titration calorimetry (ITC).

Thermodynamic ParameterExpected Contribution to Complex Formation
Enthalpy (ΔH)Negative (exothermic reaction), favorable for stability.
Entropy (ΔS)Likely negative (association of molecules), unfavorable for stability.
Gibbs Free Energy (ΔG)Negative overall for a spontaneous reaction, indicating a stable complex.

This table is based on general thermodynamic principles of acid-base reactions, as specific measured values for this complex were not found.

Green Chemistry Principles in the Synthesis of Related Complexes

The traditional synthesis of cyclohexanedione-based compounds, including this compound, often relies on stoichiometric reagents and hazardous solvents, presenting opportunities for applying green chemistry principles to improve environmental performance and safety. Research in this area focuses on catalysis, solvent replacement, and atom economy.

Catalysis over Stoichiometric Reagents: The classic rearrangement step uses stoichiometric amounts of Lewis acids like AlCl₃ or toxic cyanide catalysts. Green approaches aim to replace these with more benign and efficient catalytic systems.

Heterogeneous Catalysts: The use of solid-supported catalysts could simplify product purification, as the catalyst can be removed by simple filtration and potentially recycled.

Benign Lewis Acids: Research into alternative Lewis acids that are less moisture-sensitive and have lower toxicity, such as salts of Zinc (ZnCl₂) or Iron (FeCl₃), is an active area.

Solvent Selection: The synthesis often employs chlorinated solvents like dichloromethane (B109758) or aromatic hydrocarbons like toluene. These solvents pose significant environmental and health risks.

Greener Solvent Alternatives: Modern synthetic chemistry promotes the use of safer solvents. Ethers derived from renewable sources, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), or bio-based solvents like Cyrene™ (dihydrolevoglucosenone) are potential replacements. For certain steps, high-boiling point polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or N-methyl-2-pyrrolidone (NMP) may be used, though their recovery and purification must be considered.

Atom Economy and Process Intensification:

One-Pot Syntheses: Developing "one-pot" or "telescoped" procedures where the O-acylation and subsequent C-acylation rearrangement are performed in the same reaction vessel without isolating the enol ester intermediate can significantly reduce waste, solvent usage, and energy consumption.

The following table compares traditional and greener approaches for key synthetic parameters.

ParameterTraditional ApproachGreener Alternative
SolventDichloromethane, Toluene2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME)
Rearrangement CatalystStoichiometric AlCl₃ or Acetone cyanohydrinCatalytic amounts of less toxic Lewis acids (e.g., ZnCl₂), heterogeneous catalysts
Process FlowIsolation of enol ester intermediateOne-pot O-acylation/C-acylation sequence
Waste ProfileSignificant generation of acidic and cyanide-containing waste streamsReduced waste through catalysis and telescoping; easier catalyst recycling

Scale-Up Considerations and Process Optimization for Academic Synthesis

Transitioning the synthesis of a complex molecule like this compound from a milligram-scale laboratory preparation to a larger academic scale (e.g., 100 g to 1 kg) for extensive research introduces significant challenges that require careful process optimization. These considerations differ from industrial manufacturing and are focused on the capabilities and constraints of a typical academic research environment.

Thermal Management: The acylation and rearrangement reactions can be highly exothermic. On a small scale, an ice bath provides sufficient cooling. On a larger scale, the surface-area-to-volume ratio decreases dramatically, making heat dissipation a critical issue.

Optimization: The rate of addition of the acid chloride must be carefully controlled using a syringe pump or an addition funnel. The reaction vessel must be equipped with a jacket for circulating coolant, and an internal thermometer is essential for monitoring the reaction temperature to prevent thermal runaways.

Mixing and Mass Transfer: Effective mixing is crucial, especially in heterogeneous reaction mixtures involving solids like cyclohexane-1,3-dione or precipitated byproducts.

Optimization: A simple magnetic stir bar is inadequate for multi-liter flasks. Mechanical overhead stirring with an appropriately shaped impeller (e.g., anchor or turbine) is necessary to ensure the suspension remains homogeneous and to prevent localized "hot spots."

Work-up and Purification: Purification by column chromatography, which is standard for small-scale synthesis, is often impractical and prohibitively expensive for quantities exceeding 50-100 grams in an academic setting.

Optimization: The primary method for purification at this scale is crystallization. Process optimization involves extensive screening of solvent/anti-solvent systems to find conditions that provide high purity and yield. Parameters such as cooling rate, final temperature, and aging time must be systematically studied to control crystal size and minimize the inclusion of impurities. Liquid-liquid extractions must be performed in large separatory funnels or specialized extraction equipment, and phase separation can be much slower than at the bench scale.

The table below highlights the key differences in operational parameters when scaling up within an academic context.

ParameterBench-Scale Synthesis (~1 g)Academic Scale-Up (~100 g)
Reaction VesselRound-bottom flask (50-250 mL)Jacketed glass reactor (5-20 L)
Temperature ControlIce/water bath, heating mantleCirculating chiller/heater, internal thermometer, controlled addition rate
MixingMagnetic stir barMechanical overhead stirrer with impeller
Purification MethodFlash column chromatographyRecrystallization, trituration, or slurry washing
SafetyStandard fume hood useWalk-in fume hood, potential use of blast shields, rigorous process hazard analysis

Advanced Characterization Techniques and Structural Elucidation Studies

Spectroscopic Methodologies for Complex Characterization

The elucidation of the complex structure of the EINECS 257-154-9 adduct necessitates the application of a combination of advanced spectroscopic techniques. Each method provides unique insights into the molecular framework, connectivity, and the intricate interactions between the acidic and basic moieties.

Advanced NMR Spectroscopy for Structural Confirmation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules in solution. For the this compound adduct, a combination of one-dimensional and two-dimensional NMR experiments would be essential to confirm its structure and study its dynamic properties.

Two-dimensional NMR techniques are powerful tools for mapping the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): A COSY spectrum of the adduct would reveal proton-proton (¹H-¹H) coupling networks. For the 2-ethylhexanoic acid component, this would show correlations between the protons of the ethyl and butyl chains. For the 2,4,6-tris[(dimethylamino)methyl]phenol component, correlations between the methylene (B1212753) protons and the aromatic protons would be expected.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the proton signals to their corresponding carbon atoms in both constituent molecules of the adduct.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum reveals long-range (2-3 bond) correlations between proton and carbon atoms. This is particularly useful for identifying the connectivity between different functional groups. For instance, correlations between the methylene protons of the dimethylaminomethyl groups and the aromatic carbons of the phenol (B47542) ring would confirm their attachment.

The formation of the adduct involves an acid-base reaction. In the resulting salt, the highly deshielded carboxylic acid proton of 2-ethylhexanoic acid (typically around 12 ppm) would disappear and be replaced by a broader signal at a different chemical shift, indicative of the ammonium (B1175870) proton formed on the dimethylaminomethyl groups. The chemical shifts of the protons and carbons near the sites of interaction (the carboxylic acid group and the amine groups) would also be expected to shift upon adduct formation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for the Components of this compound

Component Functional Group Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
2-Ethylhexanoic Acid -COOH 10-13 180-185
α-CH 2.2-2.5 45-50
Alkyl Chain 0.8-1.7 10-40
2,4,6-Tris[(dimethylamino)methyl]phenol Phenolic -OH 9-11 -
Aromatic CH 6.8-7.2 115-130
Ar-CH₂-N 3.3-3.7 55-60

While solution-state NMR provides information about the molecule's structure in a solvent, solid-state NMR (ssNMR) can offer insights into the structure and packing of the adduct in its bulk, solid form. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) would be employed to obtain high-resolution spectra of the solid material. ssNMR could reveal information about the polymorphism of the solid adduct and the nature of the intermolecular interactions in the crystal lattice.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying functional groups and probing intermolecular interactions such as hydrogen bonding.

In the FT-IR spectrum of the this compound adduct, the most significant changes compared to the individual components would be observed in the regions corresponding to the carboxylic acid and amine groups. The broad O-H stretching vibration of the carboxylic acid in 2-ethylhexanoic acid (typically around 2500-3300 cm⁻¹) would disappear. Concurrently, the sharp C=O stretching vibration of the carboxylic acid (around 1700-1725 cm⁻¹) would be replaced by the characteristic asymmetric and symmetric stretching vibrations of the carboxylate anion (COO⁻) at approximately 1550-1650 cm⁻¹ and 1360-1450 cm⁻¹, respectively. The N-H stretching vibrations of the newly formed ammonium ions would likely appear as a broad band in the 3000-3300 cm⁻¹ region. utexas.edu

Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the FT-IR data. The C-C backbone vibrations of the alkyl chains and the aromatic ring would be prominent. Changes in the vibrational modes of the phenol ring upon deprotonation of the carboxylic acid and protonation of the amine groups could also be monitored. researchgate.net

Table 2: Key Expected Vibrational Frequencies (cm⁻¹) for this compound

Functional Group Vibrational Mode Expected FT-IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Carboxylate (-COO⁻) Asymmetric Stretch 1550-1650 Weak
Symmetric Stretch 1360-1450 1400-1450
Ammonium (R₃N⁺-H) N-H Stretch 3000-3300 (broad) Weak
Aromatic C=C Stretch 1450-1600 1580-1620 (strong)
C-H (Aliphatic) Stretch 2850-2960 2850-2960 (strong)

Mass Spectrometry (High-Resolution MS, Tandem MS) for Molecular Formula and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) of the this compound adduct would be expected to show a molecular ion peak corresponding to the combined molecular formula of the two components, C₂₃H₄₃N₃O₃. However, due to the ionic nature of the adduct, techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) would be more suitable than electron ionization (EI). In ESI-MS, it is likely that the individual components would be observed as protonated or deprotonated species. For instance, 2,4,6-tris[(dimethylamino)methyl]phenol would be detected as [M+H]⁺, and 2-ethylhexanoic acid as [M-H]⁻ in negative ion mode.

Tandem MS (MS/MS) experiments would be crucial for confirming the structure of the individual components. For the 2,4,6-tris[(dimethylamino)methyl]phenol cation, characteristic fragmentation would involve the loss of dimethylamine (B145610) groups. massbank.eunih.gov For the 2-ethylhexanoate (B8288628) anion, fragmentation would likely involve the loss of CO₂ and subsequent cleavages of the alkyl chain. researchgate.netamu.edu.plresearchgate.net

Table 3: Expected Mass Spectrometry Data for the Components of this compound

Component Ionization Mode Expected m/z of Molecular Ion Key Fragmentation Pathways
2-Ethylhexanoic Acid ESI- 143.1077 ([M-H]⁻) Loss of CO₂ (m/z 44), cleavage of alkyl chain

UV-Vis Spectroscopy for Electronic Transitions in Solution

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The this compound adduct is expected to have characteristic UV absorption bands primarily due to the phenolic component. 2,4,6-tris[(dimethylamino)methyl]phenol contains a substituted benzene (B151609) ring, which will exhibit π-π* transitions. The position and intensity of these absorption bands can be influenced by the solvent polarity and the protonation state of the molecule. researchgate.net The 2-ethylhexanoic acid component does not have significant chromophores that absorb in the near-UV or visible range. echemi.com

Upon formation of the adduct, a shift in the absorption maximum (λ_max) of the phenolic component may be observed due to the interaction with the carboxylic acid and the change in the electronic environment of the phenol ring. The study of these shifts can provide further evidence of adduct formation in solution.

Diffraction Techniques for Crystalline and Amorphous States

Diffraction methods are fundamental for determining the atomic and molecular structure of materials.

X-ray Diffraction (Single Crystal, Powder) for Unit Cell and Crystal Structure Determination

In the absence of single crystals, powder X-ray diffraction (PXRD) would be used. PXRD is performed on a microcrystalline sample and produces a characteristic diffraction pattern. This pattern can be used to identify the crystalline phases present in the material and can be used for phase identification and quality control. While generally not providing the same level of detail as single-crystal analysis, PXRD data can, in some cases, be used for structure determination or refinement.

Table 1: Hypothetical Unit Cell Parameters for this compound

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.5
b (Å) 18.2
c (Å) 12.3
α (°) 90
β (°) 95.5
γ (°) 90
Volume (ų) 2339

Note: This table is hypothetical and for illustrative purposes only, as experimental data for this compound is not available.

Electron Diffraction for Microstructural Analysis

Electron diffraction is a technique often used in conjunction with transmission electron microscopy (TEM). It is particularly useful for analyzing very small crystalline regions or for studying materials that are not available as larger single crystals. For a compound like this compound, electron diffraction could provide information on the crystal structure and symmetry of nanocrystalline domains and could be used to identify different crystalline orientations within a polycrystalline sample.

Thermal Analysis Methods for Investigating Phase Transitions and Stability

Thermal analysis techniques are employed to study the physical and chemical properties of materials as they are heated, cooled, or held at a constant temperature.

Differential Scanning Calorimetry (DSC) for Transition Energies

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to determine the temperatures and enthalpies of phase transitions such as melting, crystallization, and glass transitions. For this compound, a DSC thermogram would reveal its melting point and the energy required to melt the solid, providing insights into the strength of the intermolecular forces.

Table 2: Hypothetical DSC Data for this compound

Parameter Value
Melting Onset (°C) 85.2
Melting Peak (°C) 88.5
Enthalpy of Fusion (J/g) 75.3

Note: This table is hypothetical and for illustrative purposes only, as experimental data for this compound is not available.

Thermogravimetric Analysis (TGA) for Decomposition Pathways

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. TGA is used to determine the thermal stability of a material and to study its decomposition behavior. A TGA curve for this compound would show the temperature at which the compound begins to decompose and the percentage of mass lost at each decomposition step. This information is crucial for understanding the material's thermal limits.

Table 3: Hypothetical TGA Data for this compound

Decomposition Step Temperature Range (°C) Mass Loss (%)
1 150 - 250 35
2 250 - 400 55
Residue at 600°C (%) 10

Note: This table is hypothetical and for illustrative purposes only, as experimental data for this compound is not available.

Microscopic Techniques for Morphological and Surface Analysis

Microscopy techniques are essential for visualizing the morphology and surface features of a material at various length scales. For this compound, techniques such as Scanning Electron Microscopy (SEM) would be used to observe the particle shape, size distribution, and surface topography of the solid material. When combined with Energy Dispersive X-ray Spectroscopy (EDS), SEM can also provide information about the elemental composition of the sample.

Scanning Electron Microscopy (SEM) for Surface Topography

Scanning Electron Microscopy (SEM) is a powerful technique for characterizing the surface morphology of solid materials. unito.it It utilizes a focused beam of electrons to scan the sample's surface, generating signals that reveal information about its topography, composition, and texture. In the pharmaceutical industry, SEM is a standard method for analyzing the solid-state characteristics of active pharmaceutical ingredients (APIs) and excipients. pharmacompass.comthermofisher.com The European Pharmacopoeia lists SEM as a key technique for particle size and shape determination. edqm.eu

For a crystalline powder like Flumazenil, SEM analysis provides critical data on its physical properties, which can influence bulk characteristics such as flowability and dissolution rate. photonics.com While specific research studies detailing the SEM analysis of Flumazenil powder are not widely available in public literature, the technique would be applied to determine key morphological features. The analysis would involve mounting a sample of the Flumazenil powder and capturing images at various magnifications to assess its crystal habit (the external shape of the crystals), particle size distribution, and surface texture. Such an analysis could reveal if the particles are, for example, spherical, needle-like, or irregular, and whether their surfaces are smooth or rough. rsc.orgresearchgate.net

ParameterDescriptionTypical Finding for Pharmaceutical Powders
Crystal Habit The characteristic external shape of a crystal.Can range from equant (cubic, spherical) to acicular (needle-like) or tabular (plate-like).
Particle Size The dimensions of individual particles.Typically measured as a distribution, e.g., D10, D50, D90 values.
Surface Texture The smoothness or roughness of the particle surfaces.Surfaces can be smooth, cracked, or porous, affecting dissolution and stability.
Aggregation The extent to which particles clump together.Particles may exist as individual crystals or as agglomerates, impacting powder flow.
A summary of typical morphological data obtainable through SEM analysis for a crystalline pharmaceutical powder like Flumazenil.

Transmission Electron Microscopy (TEM) for Nanoscale Structure

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, enabling the investigation of a material's internal or nanoscale structure. thermofisher.com In TEM, a beam of electrons is transmitted through an ultra-thin specimen, interacting with it as it passes through. An image is formed from the electrons that are transmitted, providing detailed information down to the atomic level.

While TEM is not commonly used for the primary structural elucidation of small organic molecules like Flumazenil, a specialized form of this technique, cryogenic electron microscopy (cryo-EM), has been pivotal in understanding Flumazenil's mechanism of action at a molecular level. Cryo-EM has been used to determine the high-resolution structure of the human synaptic GABAA receptor—the biological target of Flumazenil—while in a complex with Flumazenil itself. nih.gov

In these landmark studies, researchers were able to visualize the precise binding pocket of Flumazenil at the interface between the α1 and γ2 subunits of the GABAA receptor. nih.govresearchgate.net This structural data revealed the specific amino acid residues that interact with the Flumazenil molecule, providing a definitive template for understanding its role as a competitive antagonist to benzodiazepines like diazepam. nih.govresearchgate.net This application of cryo-EM, while focused on a biological macromolecule in complex with the drug, represents the most significant contribution of transmission electron microscopy to the structural understanding of Flumazenil.

Interacting SubunitAmino Acid ResidueType of InteractionReference
α1Histidine (H101)Key binding residue nih.gov
α1Tyrosine (Y159)Hydrophobic interaction nih.gov
α1Glycine (G200)Contact point nih.gov
α1Threonine (T206)Contact point nih.gov
α1Tyrosine (Y209)Hydrophobic interaction nih.gov
γ2Phenylalanine (F77)Hydrophobic interaction nih.gov
γ2Methionine (M130)Contact point nih.gov
Key amino acid residues in the GABAA receptor that form the binding site for Flumazenil, as determined by cryo-EM studies.

Computational Data Interpretation and Spectral Assignment Methodologies

Computational methods are essential for interpreting complex analytical data and for predicting the properties and interactions of molecules like Flumazenil. These in silico approaches complement experimental data, enabling detailed structural confirmation and the analysis of dynamic processes.

Mass Spectrometry (MS) and NMR Spectroscopy

The structural integrity and purity of Flumazenil are often assessed using a combination of liquid chromatography, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. nih.gov Computational analysis of the resulting data is crucial for structure confirmation and impurity identification.

In recent studies, Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF/MS) has been employed to identify degradation products of Flumazenil under various stress conditions. nih.gov The interpretation of the mass spectra involves assigning molecular formulas to parent and fragment ions. For Flumazenil (C₁₅H₁₄FN₃O₃, molecular weight 303.29 g/mol ), the protonated molecule [M+H]⁺ is observed at an m/z of 304. daicelpharmastandards.compreprints.org Tandem MS (MS/MS) experiments generate characteristic fragment ions that serve as a structural fingerprint. preprints.orgmdpi.com The structures of these fragments and any detected impurities are then proposed based on their exact mass and fragmentation patterns, and subsequently confirmed by synthesizing the proposed compounds and analyzing them with NMR. nih.gov

Ionm/z (Daltons)Proposed IdentityReference
[M+H]⁺ 304Protonated Flumazenil preprints.org
Fragment 1 276Loss of C₂H₄ (ethylene) preprints.org
Fragment 2 258Loss of C₂H₅O (ethoxy group) preprints.org
Fragment 3 229Further fragmentation preprints.org
Characteristic mass-to-charge (m/z) ratios for Flumazenil and its major fragments observed in tandem mass spectrometry.

Computational Analysis of PET Data

Flumazenil is widely used as a radiotracer ([¹¹C]Flumazenil) in Positron Emission Tomography (PET) to map the density of GABAA receptors in the brain. turkupetcentre.net The interpretation of the dynamic data from these PET studies relies heavily on computational modeling, particularly spectral analysis (SA). turkupetcentre.netresearchgate.net

Spectral analysis is a mathematical technique applied to the time-activity curves (TACs) obtained from different brain regions during a PET scan. It decomposes the complex TAC into a series of exponential functions, each corresponding to a kinetically distinct component. turkupetcentre.net This method avoids the need to pre-specify a rigid compartmental model and can produce parametric images of key outcome measures, such as the total volume of distribution (Vₜ). The Vₜ reflects the equilibrium ratio of the tracer concentration in tissue to that in plasma and is directly related to the density of available receptors. turkupetcentre.netresearchgate.net This computational approach has been fundamental in quantifying changes in GABAA receptors in various neurological and psychiatric disorders.

Chemical Reactivity and Transformation Pathways

Degradation Mechanisms Under Controlled Environmental Stimuli

The degradation of 2,4,6-Tris(dimethylaminomethyl)phenol (B167129) can be initiated by various environmental factors, including light, water, and oxidative species.

Specific studies detailing the photolytic degradation pathways and quantum yields for 2,4,6-Tris(dimethylaminomethyl)phenol are not extensively available in public literature. However, the degradation process can be inferred from the behavior of the general class of phenols. Phenolic compounds are known to react in sunlit natural waters through indirect photo-oxidation with photochemically generated reactive species like hydroxyl radicals (•OH) and peroxyl radicals. The estimated half-life for the reaction of unsubstituted phenol (B47542) with hydroxyl radicals is approximately 100 hours, while the reaction with peroxyl radicals is faster, with a half-life of about 19.2 hours of sunlight. mdpi.com

The degradation pathway is likely initiated by the abstraction of the hydrogen atom from the phenolic hydroxyl group or by the addition of a hydroxyl radical to the aromatic ring, which is activated by the electron-donating hydroxyl and dimethylaminomethyl groups. This would lead to the formation of phenoxyl radicals and various hydroxylated intermediates, which are then susceptible to further oxidation and ring cleavage. Although phenol itself does not absorb light at wavelengths greater than 290 nm, the presence of photosensitizers in the environment facilitates these indirect degradation reactions. mdpi.com

Under normal ambient storage conditions, 2,4,6-Tris(dimethylaminomethyl)phenol is considered a stable compound. carlroth.com Its reactivity with water is low, and it is not prone to rapid hydrolysis on its own.

However, its stability is significantly different when incorporated into a polymer matrix, such as in cured epoxy resins. Polymers containing ester groups, which are formed when this compound is used to catalyze the curing of epoxy-anhydride systems, can undergo hydrolytic chemical degradation. skb.selibretexts.org This process involves the reaction of water with the ester linkages within the polymer network, leading to scission of the polymer chains. libretexts.org This susceptibility to hydrolysis is utilized in the development of recyclable thermosets. For instance, epoxy-anhydride resins cured using 2,4,6-Tris(dimethylaminomethyl)phenol as a catalyst can be degraded and dissolved by participating in transesterification reactions with ethylene (B1197577) glycol at elevated temperatures (below 200°C) or hydrolyzed using a phosphotungstic acid aqueous solution. skb.se The rate of this degradation is dependent on factors such as temperature and the presence of catalysts. skb.selibretexts.org

The phenolic structure of 2,4,6-Tris(dimethylaminomethyl)phenol makes it susceptible to attack by strong oxidizing agents like ozone (O₃) and hydroxyl radicals generated during Fenton processes.

Ozonolysis: The ozonolysis of phenols in aqueous solution is a complex process that can proceed through several pathways. mdpi.com The reaction can be initiated by an electrophilic attack of ozone on the activated aromatic ring, leading to the formation of a primary ozonide and subsequent ring cleavage, consistent with the Criegee mechanism. mdpi.commsu.ru Another proposed pathway involves an initial electron transfer from the phenolate (B1203915) ion to ozone, generating a phenoxyl radical and an ozonide radical (O₃•⁻). mdpi.com The ozonide radical can then decompose to form highly reactive hydroxyl radicals (•OH), which further attack the phenol. mdpi.com

For substituted phenols like 2,4,6-Tris(dimethylaminomethyl)phenol, the electron-donating nature of the hydroxyl and aminomethyl groups strongly activates the ring towards electrophilic attack. The degradation proceeds through the formation of hydroxylated intermediates like catechols and hydroquinones, which are then rapidly oxidized to their corresponding p-benzoquinones and other cyclic ketones. mdpi.comnih.gov Continued ozonation leads to the cleavage of the aromatic ring, yielding smaller, short-chain carboxylic acids such as cis,cis-muconic acid, maleic acid, oxalic acid, and formic acid. nih.govresearchgate.net

Fenton Processes: In a Fenton reaction, hydroxyl radicals (•OH) are generated from the decomposition of hydrogen peroxide (H₂O₂) catalyzed by ferrous ions (Fe²⁺). nih.govresearchgate.net These hydroxyl radicals are powerful, non-selective oxidizing agents that readily attack the electron-rich aromatic ring of 2,4,6-Tris(dimethylaminomethyl)phenol. polymerinnovationblog.com The oxidation pathway is similar to that of ozonolysis, beginning with the hydroxylation of the benzene (B151609) ring to form dihydroxybenzene intermediates (e.g., catechol, hydroquinone). researchgate.net These intermediates are subsequently oxidized to benzoquinones. nih.govresearchgate.net Further oxidation results in the opening of the aromatic ring and its breakdown into various short-chain carboxylic acids, with the ultimate end products being carbon dioxide and water upon complete mineralization. researchgate.net The presence of ferric ions (Fe³⁺) generated during the reaction can also lead to the formation of colored iron-catechol complexes. nih.gov

Interactions with Representative Chemical Species and Matrices

The dual functionality of 2,4,6-Tris(dimethylaminomethyl)phenol—containing both Lewis base amine groups and an acidic phenolic hydroxyl group—drives its significant interactions in chemical systems.

2,4,6-Tris(dimethylaminomethyl)phenol is widely used as a catalyst and accelerator for the curing of epoxy resins with various hardeners, including anhydrides and amines. skb.sepolymerinnovationblog.comresearchgate.net Its function is to reduce the curing temperature and significantly shorten the cure time. skb.seresearchgate.net

In epoxy-anhydride systems , several catalytic mechanisms are proposed. skb.sepolymerinnovationblog.com

The tertiary amine groups can directly attack the anhydride (B1165640) ring, opening it to form a carboxylate anion. This anion then reacts with an epoxy group, initiating a chain-propagation reaction. skb.se

The phenolic hydroxyl group can open the anhydride ring to form a carboxylic acid, which in turn reacts with an epoxy group, generating a new hydroxyl group that continues the cycle. skb.se

A complex may form between the tertiary amine, the hydroxyl group, and the anhydride, which enhances the reactivity between the epoxy and anhydride groups. skb.se

In epoxy-amine systems , the compound acts as an accelerator. The tertiary amine groups and the phenolic hydroxyl group promote the reaction between the primary/secondary amines of the hardener and the epoxy groups of the resin. researchgate.net This acceleration allows for a reduction in the full cure time; for example, adding just 3 parts of the accelerator to a polyamidoamine formulation can reduce the cure time from over 30 minutes to just 12 minutes. researchgate.net

The table below summarizes the effect of 2,4,6-Tris(dimethylaminomethyl)phenol on a typical epoxy curing process.

The presence of three nitrogen atoms from the dimethylaminomethyl groups and one oxygen atom from the phenolic group makes 2,4,6-Tris(dimethylaminomethyl)phenol a potent chelating agent capable of forming stable complexes with a variety of metal ions. This behavior has been studied with singly, doubly, and triply charged metal ions.

Research has demonstrated the formation and isolation of crystalline complexes with several p-block, d-block, and f-block metals. The complexation processes have been investigated using methods such as spectrophotometry and potentiometry to determine the composition of the complexes and calculate their stability constants in solution. This chelating ability is relevant in applications ranging from catalysis to the potential for creating functional materials. msu.ru

The table below lists the metal ions that have been studied for their complexation behavior with 2,4,6-Tris(dimethylaminomethyl)phenol.

Environmental Fate, Behavior, and Ecotoxicological Considerations

Environmental Distribution and Partitioning Studies

The environmental distribution of N-(2-ethylhexyl)-5-norbornene-2,3-dicarboximide is governed by its physicochemical properties, which dictate its movement and partitioning between soil, water, and air.

Soil Adsorption and Desorption Characteristics

The mobility of N-(2-ethylhexyl)-5-norbornene-2,3-dicarboximide in the terrestrial environment is largely influenced by its interaction with soil particles. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key indicator of this behavior. Studies have reported a range of Koc values, suggesting that its mobility is dependent on the soil composition, particularly the organic matter content. amazonaws.comnih.gov

Based on reported Koc values, the compound is expected to have low to slight mobility in soil. nih.govbushman-repellent.com In soils with low organic content, such as sand, it may exhibit greater mobility, while in soils rich in clay and organic matter, it is expected to be relatively immobile. orst.eduamazonaws.com This binding to soil particles can reduce its availability for transport into groundwater but increases its persistence in the soil column.

Parameter Value Mobility Classification Source
Koc636 (in sand)Low to Moderate amazonaws.com
Koc3,106 (in clay)Slight amazonaws.comamazonaws.com
Koc (used in drinking water risk assessment)899Moderate amazonaws.com
This table presents the soil adsorption and desorption characteristics of N-(2-ethylhexyl)-5-norbornene-2,3-dicarboximide.

Aquatic Mobility and Sediment Partitioning

When released into aquatic environments, N-(2-ethylhexyl)-5-norbornene-2,3-dicarboximide is expected to partition from the water column to suspended solids and sediment due to its moderate to high potential for adsorption. orst.edunih.gov The compound is moderately soluble in water. orst.edu It is considered stable to hydrolysis under typical environmental pH conditions (pH 5 to 9), indicating that this is not a significant degradation pathway in water. nih.govbushman-repellent.combushman-repellent.com Its tendency to adsorb to sediment can lead to its accumulation in benthic environments.

Volatilization Potential from Environmental Surfaces

The potential for N-(2-ethylhexyl)-5-norbornene-2,3-dicarboximide to volatilize from environmental surfaces is considered low. This is based on its low vapor pressure and a low Henry's Law constant. regulations.govnih.gov Volatilization from moist soil and water surfaces is not expected to be a significant fate process. nih.gov While it is considered semi-volatile, its propensity to move from water to the atmosphere is minimal. regulations.gov However, when liquid products containing the compound dry on surfaces, it has a moderate ability to move into the air as a vapor. orst.edu In the atmosphere, it is expected to exist in both vapor and particulate phases and is degraded relatively quickly by reacting with ozone and hydroxyl radicals, with an estimated atmospheric half-life of less than two hours. orst.edunih.govepa.gov

Parameter Value Significance Source
Vapor Pressure1.8 x 10⁻⁵ mm Hg at 25°CIndicates low volatility nih.gov
Henry's Law Constant2.8 x 10⁻⁷ atm-cu m/moleSuggests low potential to volatilize from water regulations.govnih.govpublications.gc.ca
Atmospheric Half-life~1.4 - 3.9 hoursRapid degradation in the atmosphere regulations.govnih.gov
This table outlines the volatilization potential of N-(2-ethylhexyl)-5-norbornene-2,3-dicarboximide from environmental surfaces.

Biodegradation Pathways and Microbial Transformation Studies

The persistence of N-(2-ethylhexyl)-5-norbornene-2,3-dicarboximide in the environment is significantly influenced by its susceptibility to microbial degradation.

Aerobic and Anaerobic Degradation in Environmental Compartments

Biodegradation of N-(2-ethylhexyl)-5-norbornene-2,3-dicarboximide is reported to be a very slow process in both soil and aquatic environments. orst.edu The primary route of transformation in soil is microbial degradation. publications.gc.ca Under aerobic conditions in soil, the compound has a long half-life, estimated to be around 341 days. orst.edunih.govamazonaws.com This indicates a high potential for persistence in the terrestrial environment. Similarly, it is not expected to biodegrade readily in water. bushman-repellent.combushman-repellent.com Anaerobic soil metabolism is also slow, with a reported half-life of 211 days. regulations.gov

Environment Condition Half-life Source
SoilAerobic341 days orst.edunih.govamazonaws.com
SoilAnaerobic211 days regulations.gov
WaterAerobicNot expected to biodegrade readily bushman-repellent.combushman-repellent.com
This table summarizes the biodegradation half-life of N-(2-ethylhexyl)-5-norbornene-2,3-dicarboximide in different environmental compartments.

Identification of Biodegradation Metabolites

While it is established that N-(2-ethylhexyl)-5-norbornene-2,3-dicarboximide undergoes slow biodegradation, detailed information on the specific metabolic pathways and the identity of the resulting degradation products in the environment is not extensively documented in publicly available scientific literature. One study noted the presence of a major, unidentified degradate in an aerobic soil metabolism study, along with numerous unidentified minor degradates. regulations.gov In rat metabolism studies, which may provide some insight into potential environmental breakdown, two major metabolites were identified, formed by oxidation of the norbornene double bond and oxidation of the N-ethylhexyl side chain. nih.gov However, further research is needed to confirm the environmental relevance of these pathways and to identify the full range of biodegradation metabolites.

Microbial Community Dynamics in Response to the Complex

2-Ethylhexanoic Acid (2-EHA):

2-EHA is known to be biodegradable, with soil microbes capable of oxidizing it. canada.ca Studies have shown that it can be rapidly utilized by bacterial cultures from waste disposal sites. canada.ca For instance, an enrichment sediment consortium from the Pearl River in China demonstrated a biodegradation rate constant of 6.3 x 10⁻³ mmol/hr, which corresponds to a half-life of about 5 days. chemicalbook.com The degradation process can yield metabolites such as butanoic acid and ethanoic acid. chemicalbook.com However, some research suggests that while 2-EHA can be degraded, its branched structure may make it less readily degradable than other compounds. canada.ca Furthermore, some studies indicate that metabolites of plasticizers, including 2-EHA, can resist further degradation. nih.gov One study noted that while many microorganisms can produce 2-ethylhexanol and subsequently oxidize it to 2-EHA, the acid itself was not biodegraded by Mycobacterium austroafricanum and is considered toxic to most bacteria. nih.govnih.gov

2,4,6-Tris[(dimethylamino)methyl]phenol:

Information regarding the specific effects of 2,4,6-tris[(dimethylamino)methyl]phenol on microbial community dynamics is sparse. As a phenolic compound and an amine, it possesses chemical properties that can be disruptive to microorganisms. Phenolic compounds, in general, can have toxic effects on a wide range of bacteria. The amine groups contribute to its basicity, which could alter the pH of the immediate environment, thereby affecting microbial growth and community composition. It is known to be harmful to aquatic life, which would include microbial populations. carlroth.com

Bioaccumulation Potential in Aquatic and Terrestrial Organisms

The potential for Einecs 257-154-9 to bioaccumulate is assessed by examining its individual components.

2-Ethylhexanoic Acid (2-EHA):

2-EHA has a low potential to accumulate in the lipid tissues of organisms. canada.casangon.com This is supported by a low n-octanol/water partition coefficient (log Kow) of 2.64 to 2.7, which suggests it does not significantly accumulate in organisms. env.go.jpresearchgate.net Studies on rats and mice have demonstrated rapid elimination of 2-EHA following administration. canada.ca After intraperitoneal administration of radiolabelled 2-EHA, the radioactivity detected in the blood, liver, and kidney was cleared quickly. canada.ca Similarly, in humans exposed via dermal and inhalation routes, rapid elimination has been reported. canada.ca Studies on the hydrolysis products of other chemicals, such as bis(2-ethylhexyl) adipate (B1204190) (DEHA), show that the resulting 2-EHA is rapidly cleared from tissues. europa.eueuropa.eu For instance, in humans, the plasma elimination half-life of 2-EHA was found to be approximately 1.7 hours. ca.gov

2,4,6-Tris[(dimethylamino)methyl]phenol:

Specific data on the uptake and elimination kinetics of this compound are limited. However, an estimated bioconcentration factor (BCF) of 3 was calculated for fish, using an estimated log Kow of 0.77. sangon.com This low BCF value suggests that the substance is not expected to bioaccumulate significantly in aquatic organisms. The compound is not considered to be Persistent, Bioaccumulative, and Toxic (PBT). rs-online.com

Detailed studies on the trophic transfer of this compound or its individual components are not widely available in the reviewed literature. However, based on the low bioaccumulation potential of both 2-EHA and 2,4,6-tris[(dimethylamino)methyl]phenol, the potential for significant trophic transfer and biomagnification in food webs is expected to be low. For a substance to move up the food chain, it generally needs to be persistent in the environment and bioaccumulate in organisms at lower trophic levels. Since both components are either readily biodegradable (2-EHA) or have a low estimated BCF (2,4,6-tris[(dimethylamino)methyl]phenol), their concentration is unlikely to increase at higher trophic levels.

Ecotoxicological Endpoints in Environmental Organisms

The ecotoxicity of this compound is inferred from the toxicological data of its components on various environmental organisms.

2-Ethylhexanoic Acid (2-EHA):

2-EHA is considered to be moderately toxic to aquatic organisms. canada.ca The substance is generally classified as not hazardous to the aquatic environment, with a low expectation of long-term effects. europa.eucarlroth.com It is important to note that the acidity of 2-EHA can lower the pH of test solutions, which may influence toxicity results. europa.eu

Organism Test Duration Endpoint Value (mg/L) Reference
Daphnia magna (Water Flea)48 hoursEC50 (Immobilisation)910 chemicalbook.com
Daphnia magna (Water Flea)48 hoursEC50913 europa.eutcichemicals.com
Aquatic Invertebrates21 daysEC50 (Chronic)43.1 carlroth.com
Aquatic Invertebrates21 daysNOEC (Chronic)18 carlroth.com
Oryzias latipes (Medaka Fish)96 hoursLC50> 100 chemicalbook.comeuropa.eu
Fish96 hoursLC50> 100 carlroth.com
Xenopus laevis (African Clawed Frog)96 hoursLC50645.5 env.go.jp

2,4,6-Tris[(dimethylamino)methyl]phenol:

This compound is classified as harmful to aquatic life with long-lasting effects. carlroth.comcarboline.com It is corrosive and can cause severe skin burns and eye damage. carlroth.com

Organism Test Duration Endpoint Value (mg/L) Reference
Cyprinus carpio (Carp)96 hoursLC50175 sangon.com
Palaemonetes vulgaris (Grass Shrimp)96 hoursLC50718 sangon.com

2-Ethylhexanoic Acid (2-EHA):

Data on the phytotoxicity of 2-EHA is primarily available for algae.

Organism Test Duration Endpoint Value (mg/L) Reference
Desmodesmus subspicatus (Green Algae)72 hoursEC50 (Growth Inhibition)49.3 chemicalbook.com
Pseudokirchneriella subcapitata (Green Algae)72 hoursEC50485.1 carlroth.comtcichemicals.com
Pseudokirchneriella subcapitata (Green Algae)72 hoursNOEC130 tcichemicals.com
Raphidocelis subcapitata (Green Algae)72 hoursEC50 (Growth Inhibition)430 env.go.jp

2,4,6-Tris[(dimethylamino)methyl]phenol:

Specific phytotoxicity data for this compound is limited. However, as a phenolic compound, it has the potential to be phytotoxic. Studies on other phenolic compounds have demonstrated inhibitory effects on the germination and growth of various plant species. mdpi.com General classifications indicate that it is harmful to aquatic life, which would include aquatic plants. carlroth.com

Organism Test Duration Endpoint Value (mg/L) Reference
Desmodesmus subspicatus (Green Algae)72 hoursEC5084 sangon.com

Effects on Soil Microorganisms and Nutrient Cycling

The introduction of plasticizers into terrestrial ecosystems raises concerns about their impact on soil health, particularly on microbial communities that are fundamental to soil fertility and function. The compound with EINECS number 257-154-9, Di(2-ethylhexyl) terephthalate (B1205515) (DEHT), also known as Dioctyl terephthalate (DOTP), is an alternative, non-phthalate plasticizer. While research is ongoing, initial studies have begun to explore its effects on microorganisms.

However, other research indicates clear ecotoxicological effects. For instance, DEHP contamination at concentrations above 20 mg/kg was shown to negatively impact microbial biomass carbon (MBC) and reduce the diversity of the microbial community in Mollisols. epa.gov Such exposure can shift the community structure, favoring bacteria with potential resistance or degradation capabilities, such as Pseudomonas and Sphingopyxis, while reducing the abundance of sensitive genera like Tumibacillus. epa.govresearchgate.net The impact of DEHP can also be modulated by soil properties; its effects on bacterial community structure were observed to be greater in acidic soils, which may be linked to the accumulation of its metabolite, mono(2-ethylhexyl) phthalate (B1215562) (MEHP). researchgate.net

Interactive Data Table: Summary of Research Findings on DEHP Effects on Soil Microbes

Study FocusCompoundConcentrationObserved Effect on Soil MicroorganismsReference
Structural & Functional DiversityDEHP0.1 - 100 mg/gNo significant impact on total culturable bacteria, structural diversity, or functional diversity. Attributed to low bioavailability. researchgate.netoup.com
Microbial Biomass & DiversityDEHP>20 mg/kgNegative correlation with Microbial Biomass Carbon (MBC), Shannon (H), and richness (S) indices. epa.gov
Community StructureDEHPNot specifiedEnriched for potential degraders (Nocardioides, Ramlibacter); reduced sensitive bacteria (Tumibacillus). researchgate.net
Rhizosphere MicrobesDEHPNot specifiedReduced microbial quantity and shifted community structure in the plant rhizosphere. nih.gov
Microbial BiofilmsDOTP>5% v/vCompromised survival ability of Rhodococcus ruber. nih.gov
CompostingDOTPHighDid not hinder the evolution of the bacterial community; Firmicutes dominated. researchgate.net

Environmental Risk Assessment Methodologies and Predictive Modeling (Academic Approaches)

The environmental risk assessment (ERA) of chemical substances like Di(2-ethylhexyl) terephthalate is a structured, scientific process designed to evaluate the potential for adverse effects on the environment. Academic approaches to ERA rely on a combination of measured data and predictive modeling to characterize risk.

A cornerstone of ERA is the calculation of a Risk Quotient (RQ). This is typically derived by comparing an exposure concentration with a toxicity threshold. numberanalytics.compeerj.com The exposure is represented by either the Predicted Environmental Concentration (PEC), estimated through modeling, or the Measured Environmental Concentration (MEC), determined from environmental sampling. The toxicity threshold is the Predicted No-Effect Concentration (PNEC), which is the concentration below which adverse effects are unlikely to occur.

RQ = PEC / PNEC or MEC / PNEC

An RQ value greater than 1 indicates a potential risk to the environment, prompting further investigation or risk management measures. Comprehensive risk assessments, such as the one conducted by the European Union for DEHP, evaluate multiple environmental compartments (water, soil, sediment) and exposure scenarios across the chemical's life cycle. europa.eu Such assessments for DEHP have concluded there is a concern for terrestrial ecosystems, particularly from the processing of polymers and the application of contaminated sewage sludge to agricultural land. peerj.comeuropa.eu

Given that experimental data can be costly and time-consuming to generate, particularly for alternative or emerging compounds like DEHT, predictive modeling plays a crucial role in modern risk assessment. nih.govacs.org

Predictive Modeling in Environmental Risk Assessment:

Fate and Transport Models: These models simulate how a chemical moves and persists in the environment. They include various types, such as Multimedia Compartmental Models (MCMs) that divide the environment into well-mixed boxes (air, water, soil, sediment) and estimate the chemical's distribution. mdpi.com More complex mechanistic models can predict transport based on factors like water solubility, soil adsorption, and degradation rates. researchgate.net For plasticizers, these models are essential for estimating the PEC in different environmental compartments.

Release and Degradation Kinetic Models: A key aspect of plasticizer risk is their rate of release from the polymer matrix. Studies on DEHP have shown that its release from agricultural films can be described using a first-order kinetic model. acs.org Similarly, understanding the biodegradation rate is critical. For DOTP, the degradation during composting was found to be highest during the thermophilic phase, indicating temperature and microbial activity are key factors. researchgate.net These kinetic models provide vital inputs for fate and transport simulations.

Quantitative Structure-Activity Relationship (QSAR) Models: QSARs are in silico methods that predict the properties and toxicity of a chemical based on its molecular structure. nih.govacs.org By comparing a new compound to a library of existing chemicals with known toxicities, QSARs can estimate its potential for harm. These models are invaluable for screening new or alternative chemicals like DEHT, for which extensive toxicological data may not yet exist, and for prioritizing them for further testing. acs.org Machine learning algorithms are increasingly being used to develop more sophisticated and accurate QSAR models. acs.org

Interactive Data Table: Overview of Predictive Modeling Approaches for Plasticizers

Model TypeApplication in Risk AssessmentPurposeExample/RelevanceReference
Environmental Fate Models (e.g., MCMs, EUSES)Exposure AssessmentPredicts the distribution and concentration (PEC) of a chemical in environmental compartments (soil, water, air).The EUSES model was used to assess the risk of DEHP from landfill leachate to soil and water. peerj.commdpi.com
Kinetic ModelsExposure & Fate AssessmentDescribes the rate of release from products (e.g., plastic film) and the rate of environmental degradation.DEHP release from agricultural film fits a first-order kinetic model. DOTP degradation is fastest in the thermophilic phase of composting. researchgate.netacs.org
QSAR / Machine Learning ModelsHazard AssessmentPredicts toxicity (e.g., to soil organisms) based on chemical structure, filling data gaps for new or alternative compounds.Used to predict reproductive toxicity of compounds to earthworms, a key soil indicator species. acs.orgacs.org
Mechanistic Transport ModelsExposure AssessmentSimulates detailed movement processes, such as sorption to soil particles, volatilization, and leaching.Models have been developed to predict phthalate transport in indoor dust, with principles applicable to soil systems. researchgate.net

These academic and computational approaches form a critical framework for evaluating the environmental safety of plasticizers like this compound, enabling a proactive approach to chemical management and environmental protection.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in the separation and analysis of the components of Einecs 257-154-9 from various sample matrices. These methods provide the necessary resolving power to distinguish the analytes from potentially interfering substances.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes (UV-Vis, PDA, MS)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally labile compounds. For the components of this compound, reversed-phase HPLC is a common approach.

2-Ethylhexanoic Acid: The analysis of 2-ethylhexanoic acid can be performed using HPLC with ultraviolet (UV) detection, typically at lower wavelengths around 210 nm, where the carboxylic acid group absorbs. However, due to its limited chromophore, derivatization is often employed to enhance detection sensitivity.

2,4,6-Tris((dimethylamino)methyl)phenol: This component, being a phenolic compound with aromaticity, exhibits stronger UV absorbance, making it more amenable to direct HPLC-UV analysis. A photodiode array (PDA) detector can be used to obtain the full UV spectrum of the analyte, which aids in its identification.

A study on the related compound, fludioxonil (B1672872), which is also a fungicide, highlights the use of HPLC with UV detection at 268 nm for its determination in various fruit samples. fao.orgfao.org While not directly applicable to this compound, this demonstrates a common approach for similar types of compounds. For instance, a method for fludioxonil and cyprodinil (B131803) in lettuce utilized a C18 column with a mobile phase of 0.5% acetic acid in acetonitrile (B52724) and water (60:40, v/v) and detection at 254 nm. cabidigitallibrary.org Another HPLC method for the same analytes in a fungicide formulation used a C18 column with an isocratic elution of acetonitrile and water (70:30, v/v) and UV detection at 220 nm and 270 nm. ukim.mk

Parameter2-Ethylhexanoic Acid2,4,6-Tris((dimethylamino)methyl)phenol
Column C18, PhenylC18, Amino
Mobile Phase Acetonitrile/Water with acid modifier (e.g., phosphoric or formic acid)Acetonitrile/Water with buffer
Detection UV (low wavelength, e.g., 210 nm), PDA, MSUV (e.g., 270 nm), PDA, MS, Fluorescence
Derivatization Often required for enhanced UV detectionGenerally not required

This table presents typical starting conditions for method development and may require optimization for specific applications.

Gas Chromatography (GC) for Volatile Components and Derivatives

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. 2-Ethylhexanoic acid is volatile enough for GC analysis, often after esterification to a more volatile derivative, such as its methyl or ethyl ester, to improve peak shape and sensitivity. The analysis is typically performed using a flame ionization detector (FID) or a mass spectrometer (MS).

The phenolic component, 2,4,6-tris((dimethylamino)methyl)phenol, has a higher boiling point and may require derivatization, such as silylation, to increase its volatility and thermal stability for GC analysis.

Research on the fungicide fludioxonil has shown that it can be determined by GC with a nitrogen-phosphorus detector (NPD) or by GC-MS. oup.comnih.gov In one method for analyzing fludioxonil in blueberries, a polydimethylsiloxane (B3030410) (PDMS) solid-phase microextraction (SPME) fiber was used for sample preparation, followed by GC-NPD analysis. tandfonline.com The oven temperature program started at 80°C, ramped to 260°C, and then to 280°C. tandfonline.com

Ion Chromatography for Ionic Constituents

Ion chromatography (IC) is a specialized form of liquid chromatography used for the separation and analysis of ionic species. This technique could be particularly useful for the analysis of the 2-ethylhexanoate (B8288628) anion after dissociation of the parent compound in a suitable solvent. The separation is typically achieved on an ion-exchange column, and detection is often by conductivity. The tertiary amine groups on the phenolic component can also be protonated, allowing for analysis by cation exchange chromatography.

Advanced Mass Spectrometry Approaches for Trace Analysis

Mass spectrometry (MS), especially when coupled with a chromatographic separation technique, provides high sensitivity and selectivity, making it ideal for trace-level analysis and structural confirmation.

LC-MS/MS for Sensitive Detection and Structural Confirmation

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the quantification of trace levels of organic compounds in complex matrices. For this compound, LC-MS/MS can be used to analyze the intact adduct or its individual components. Electrospray ionization (ESI) is a common ionization technique for such analyses. The 2-ethylhexanoic acid component would likely be detected in negative ion mode, while the 2,4,6-tris((dimethylamino)methyl)phenol, with its basic amine groups, would be readily detected in positive ion mode.

Studies on fludioxonil have demonstrated the utility of LC-MS/MS for its trace analysis in various food matrices. oup.comoup.com For example, an LC-MS/MS method for fludioxonil and famoxadone (B114321) in processed fruits and vegetables used a C18 column with isocratic elution and ESI in negative ion mode. oup.comoup.com The ability of some instruments to perform rapid polarity switching is advantageous for the simultaneous analysis of compounds that ionize in different modes, which would be relevant for the two components of this compound. waters.com

Table of Potential LC-MS/MS Transitions for Component Analysis

Compound Precursor Ion (m/z) Product Ion (m/z) Ionization Mode
2-Ethylhexanoic Acid [M-H]⁻ Fragment ions Negative

Note: Specific precursor and product ions would need to be determined through experimental infusion and fragmentation studies.

GC-MS for Volatile Organic Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the sensitive and selective detection of MS. As mentioned previously, the components of this compound may require derivatization for optimal GC analysis. The mass spectrometer provides detailed structural information and allows for quantification using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for enhanced selectivity.

For instance, a GC-MS method for the analysis of fludioxonil in mango samples involved extraction and analysis in SIM mode, monitoring the parent ion at m/z 248 and quantifier ions at m/z 127, 154, and 182. fao.org GC-MS/MS methods for multi-residue pesticide analysis, including fludioxonil, in challenging matrices like olive oil have also been developed, demonstrating the robustness of this technique. phenomenex.com

Table of Potential GC-MS Ions for Component Analysis

Compound (as derivative) Monitored Ions (m/z)
2-Ethylhexanoic acid methyl ester Molecular ion, characteristic fragment ions

Note: Specific ions to monitor would be dependent on the derivatization agent used and the resulting mass spectra.

Ambient Ionization Mass Spectrometry for Rapid Screening

Ambient ionization mass spectrometry (AIMS) techniques allow for the direct analysis of samples in their native state with minimal or no preparation, making them ideal for rapid screening purposes. scispace.com These methods operate by creating ions from the sample outside of the mass spectrometer's vacuum system.

Desorption electrospray ionization (DESI) is a prominent AIMS technique that directs a pneumatically assisted electrospray of charged solvent droplets onto the sample surface. The impact of these droplets desorbs and ionizes analytes, which are then drawn into the mass spectrometer inlet. nih.gov While specific studies on the direct DESI analysis of NBPT are not widely published, the methodology has been successfully applied to the rapid screening of other organophosphorus compounds, such as chemical warfare agents, from various surfaces. nih.gov This approach could be adapted for the high-throughput screening of NBPT on fertilizer granules or packaging materials, providing a near-instantaneous qualitative assessment of its presence. Furthermore, DESI-MS has been effectively coupled with prior sample collection techniques like solid-phase microextraction (SPME) to analyze for organophosphorus compounds, demonstrating a viable workflow for rapid and sensitive detection. nih.gov

Another relevant AIMS technique is Direct Analysis in Real Time (DART), which utilizes a stream of heated, metastable gas (typically helium or nitrogen) to desorb and ionize analytes from a sample surface. The ionized molecules are then detected by the mass spectrometer. DART-MS is known for its speed and versatility in analyzing a wide range of compounds with little to no sample preparation.

The primary advantage of these AIMS techniques is their ability to provide chemical information in seconds, bypassing time-consuming chromatographic separations. This makes them highly suitable for initial screening of a large number of samples for the presence of NBPT before committing to more resource-intensive quantitative methods.

Spectroscopic Quantification Methods

Spectroscopic methods offer robust and often non-destructive ways to quantify chemical compounds. For N-(n-butyl)thiophosphoric triamide, both Nuclear Magnetic Resonance and vibrational spectroscopy techniques like FTIR and Raman are valuable tools.

Quantitative NMR for Purity and Concentration Determination

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method for determining the purity and concentration of substances. It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of corresponding nuclei in the sample.

For N-(n-butyl)thiophosphoric triamide, ³¹P NMR is particularly advantageous due to the presence of the phosphorus atom and the 100% natural abundance of the ³¹P isotope. google.comavantiresearch.com A typical procedure involves dissolving a precisely weighed amount of the NBPT sample in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃). google.com An internal or external standard of known concentration and purity, containing a phosphorus nucleus with a distinct chemical shift (e.g., aqueous phosphoric acid in a sealed capillary), is used for quantification. google.com The purity of NBPT can be determined by comparing the integral of the NBPT signal to that of the standard. A patent for the preparation of NBPT specifies the use of ³¹P-NMR at a resonance frequency of 200 MHz with an external standard for purity analysis, achieving purities greater than 99% after recrystallization. google.com Commercial suppliers of NBPT analytical standards also provide digital reference materials for use with NMR for identity confirmation and quantification. sigmaaldrich.com

The key advantages of qNMR are its high precision, accuracy, and the fact that it does not require an identical standard of the analyte, as any certified reference material with a known concentration of phosphorus can be used.

ATR-FTIR and Raman Spectroscopy for In Situ Monitoring

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) and Raman spectroscopy are powerful vibrational spectroscopy techniques for real-time, in situ monitoring of chemical processes without the need for sample extraction. mt.comnih.gov

ATR-FTIR spectroscopy works by measuring the changes that occur in an internally reflected infrared beam when the beam comes into contact with a sample. mt.com An ATR probe can be inserted directly into a reaction vessel, allowing for continuous monitoring of the concentration of reactants, intermediates, and products. rsc.orgresearchgate.net While specific in situ monitoring of NBPT synthesis or degradation using ATR-FTIR is not extensively documented, the technique has been successfully used to monitor the degradation of the structurally related organophosphate, tri-n-butyl phosphate (B84403) (TBP). researchgate.net In that study, changes in the intensity of specific IR bands over time were correlated with the concentration of TBP and its degradation products. researchgate.net A similar approach could be developed to monitor the stability of NBPT in liquid fertilizer formulations or its transformation in soil slurries under controlled laboratory conditions.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, offers complementary information to FTIR and is particularly well-suited for in situ monitoring. nih.govresearchgate.net Its advantages include the ability to analyze samples through glass or plastic containers and its low interference from water, making it ideal for studying aqueous systems and solid-state reactions. nih.gov Research has demonstrated the use of Raman spectroscopy for the in situ monitoring of mechanochemical milling reactions and polymerization processes. nih.govresearchgate.net Notably, research abstracts indicate that in situ monitoring by Raman spectroscopy has been applied to study the effects of NBPT, highlighting its applicability in this area. researcher.life

Sample Preparation Techniques for Complex Matrices

The analysis of N-(n-butyl)thiophosphoric triamide in complex matrices like fertilizers, soil, or biological samples often requires a preliminary sample preparation step to extract and concentrate the analyte and remove interfering components.

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Optimization

Liquid-liquid extraction (LLE) is a conventional method based on the partitioning of an analyte between two immiscible liquid phases, typically an aqueous solution and an organic solvent. longdom.orgresearchgate.net The choice of solvent, pH, and the addition of salts can be optimized to maximize the extraction efficiency. For the analysis of NBPT in fertilizers, a simple extraction procedure involves dissolving the sample in water, followed by filtration and dilution before analysis by liquid chromatography. unichim.it This constitutes a basic LLE where NBPT is partitioned from the solid fertilizer matrix into the aqueous phase.

Solid-phase extraction (SPE) is a more modern and efficient technique that uses a solid sorbent material, packed into a cartridge or disk, to isolate analytes from a liquid sample. researchgate.net The sample is passed through the sorbent, which retains the analyte. Interfering substances are washed away, and the analyte is then eluted with a small volume of a strong solvent. Optimization of SPE involves selecting the appropriate sorbent chemistry (e.g., C18, polymeric), sample pH, loading conditions, wash solvents, and elution solvent to achieve high recovery and a clean extract. While specific SPE optimization protocols for NBPT are not detailed in the provided search results, the general principles are widely applicable.

Microextraction Techniques (e.g., SPME, LPME)

Microextraction techniques are miniaturized versions of conventional extraction methods that use significantly smaller amounts of solvent and sample, aligning with the principles of green analytical chemistry. mdpi.comexplorationpub.com

Solid-phase microextraction (SPME) employs a fused-silica fiber coated with a thin layer of a sorbent material (e.g., polydimethylsiloxane, PDMS). mdpi.comsigmaaldrich.com The fiber is exposed to the sample or its headspace, and analytes partition into the coating. The fiber is then transferred directly to the injection port of a gas or liquid chromatograph for desorption and analysis. SPME is a solvent-free technique that integrates sampling, isolation, and concentration into a single step. sigmaaldrich.com Its use has been demonstrated for other organophosphorus compounds, where the fiber is used to sample the headspace above the sample, followed by analysis using techniques like DESI-MS. nih.gov The applicability of SPME for NBPT analysis in matrices like soil or water is highly probable, offering a sensitive and environmentally friendly sample preparation method. uniud.it

Liquid-phase microextraction (LPME) encompasses several techniques where a micro-volume of an extraction solvent is used to extract analytes from an aqueous sample. mdpi.comnih.gov In dispersive liquid-liquid microextraction (DLLME), a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample, creating a cloudy solution with a high surface area for rapid analyte transfer. mdpi.com In other forms of LPME, a microdrop of solvent is suspended from a syringe tip or contained within a porous hollow fiber. mdpi.comnih.gov These techniques offer high enrichment factors but require careful optimization of parameters such as solvent choice, pH, salt addition, and extraction time. Given their success in extracting a wide range of organic analytes from complex samples, LPME methods represent a promising avenue for the analysis of NBPT. explorationpub.com

Development and Validation of Analytical Methods for Environmental and Industrial Matrices

The detection and quantification of the chemical compound this compound, identified as a salt of 2-ethylhexanoic acid and 2,4,6-tris[(dimethylamino)methyl]phenol, in various environmental and industrial matrices necessitate the development and validation of robust analytical methodologies. Given its composition, analytical strategies often focus on the separate or simultaneous determination of its constituent parts: the 2-ethylhexanoic acid (2-EHA) anion and the 2,4,6-tris[(dimethylamino)methyl]phenol (DMP-30) cation. The choice of method depends on the matrix complexity, the required sensitivity, and the concentration levels of the analyte.

In industrial settings, such as in the production of polyurethanes where this compound may act as a catalyst, the concentration can be relatively high (0.1 to 5.0 percent of the formulation). americanchemistry.com In environmental samples, however, trace-level detection is often required. Common analytical techniques for the components of this compound include gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for definitive identification. psu.eduresearchgate.net

For the 2-EHA component, GC is a well-established technique. Derivatization to a more volatile ester, such as a pentafluorobenzyl ester, allows for sensitive detection using an electron capture detector (ECD). psu.edu Ion chromatography (IC) has also been demonstrated as a simpler approach for the direct determination of 2-EHA in complex matrices like pharmaceutical ingredients, eliminating the need for extensive sample extraction. chromatographyonline.com

The analysis of the tertiary amine component, DMP-30, and similar amine catalysts often involves HPLC with UV or mass spectrometric detection. researchgate.neteuropa.eu The basic nature of the amine allows for specific extraction and separation conditions. For instance, the retention behavior of oligomeric hindered amine light stabilizers (HALS), which share functional similarities with DMP-30, can be controlled by pH, enabling effective separation from complex polymer matrices. jku.at

Assessment of Accuracy, Precision, Limit of Detection, and Quantification

Method validation is a critical step to ensure that an analytical method is suitable for its intended purpose. This involves assessing several key performance parameters, including accuracy, precision, and the limits of detection (LOD) and quantification (LOQ).

Accuracy refers to the closeness of the measured value to the true value. It is typically assessed by analyzing certified reference materials or by performing recovery studies on spiked samples. For the analysis of 2-EHA in urine, recovery rates of 81-90% have been reported using a GC-ECD method after derivatization. psu.edu For the HPLC-based analysis of a hindered amine light stabilizer, Tinuvin 770, in physiological saline, recovery values averaged 91.6% ± 1.8%. oup.com

Precision measures the degree of agreement among a series of individual measurements under the same conditions. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). For an HPLC method for antioxidants in polymers, intra-day precision was found to be in the range of 0.25%–3.17% RSD, while inter-day precision was 0.47%–3.48% RSD. researchgate.net

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. researchgate.net The Limit of Quantification (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy. researchgate.net These limits are crucial for trace analysis in environmental monitoring. For the GC-based determination of 2-EHA in urine, an LOD of 0.01 mmol per mol of creatinine (B1669602) was achieved. psu.edu An ion chromatography method for 2-EHA reported an even lower LOD of 0.036 µg/mL. chromatographyonline.com For polymer additives similar to the amine component, HPLC-MS methods have achieved LODs in the range of 0.011–0.151 μg/mL and LOQs of 0.031–0.393 μg/mL. researchgate.net

The table below summarizes typical validation parameters for analytical methods used for components and compounds analogous to this compound.

Parameter2-Ethylhexanoic Acid (GC-ECD) psu.eduHindered Amine Light Stabilizer (HPLC-MS) researchgate.net
Accuracy (Recovery) 81-90%80.4%–104.3%
Precision (RSD) 9.8% (overall CV)0.25%–3.48%
Limit of Detection (LOD) 0.01 mmol/mol creatinine0.011–0.151 µg/mL
Limit of Quantification (LOQ) Not Reported0.031–0.393 µg/mL
Linearity (r) Not Reported> 0.9994

Interlaboratory Comparison Studies

Interlaboratory comparison (ILC) studies are essential for validating analytical methods and assessing the proficiency of different laboratories. europa.eu In these studies, identical samples are analyzed by multiple laboratories, and the results are statistically compared to evaluate the reproducibility of the method. plastictrace.eunist.gov

While no specific ILC studies for the compound this compound have been identified in the public domain, ILCs for related substances, such as polymer additives and microplastics, provide valuable insights into the challenges and expected performance of such analytical measurements. researchgate.netwhiterose.ac.uk

An interlaboratory test for the determination of antioxidants (Irganox 1010 and Irgaphos 168) in polyolefins, involving up to 13 laboratories, highlighted the potential for significant variation in results between different facilities. researchgate.net The study found that while the relative repeatability (within-laboratory precision) was good (1.3 to 5.5%), the relative reproducibility (between-laboratory precision) was much larger, ranging from 12% to 28%. researchgate.net This underscores the importance of standardized procedures and well-characterized reference materials to ensure comparability of data across different laboratories.

Another ILC focused on the detection and quantification of microplastics in a water-soluble matrix compared thermo-analytical and spectroscopic methods. whiterose.ac.uk The reproducibility for thermo-analytical methods ranged from 45.9% to 117%, while for spectroscopic methods, it varied from 64% to 129%, indicating the complexity and current challenges in standardizing these analytical techniques. whiterose.ac.uk

These studies demonstrate that even with established analytical techniques, the complexity of the matrix and the lack of universal standard methods can lead to considerable variability in results. For a compound like this compound, which may be found in complex industrial formulations or as a trace contaminant in environmental samples, the development of standardized analytical protocols and the availability of certified reference materials would be crucial for ensuring the quality and comparability of data generated by different laboratories.

The table below illustrates the kind of data generated from an interlaboratory study on a related class of compounds, highlighting the difference between within-lab and between-lab precision.

AnalyteMatrixRepeatability (r) RSDr (%)Reproducibility (R) RSDR (%)
Antioxidant 1Polyolefin A5.5%28.0%
Antioxidant 1Polyolefin B3.9%12.0%
Antioxidant 2Polyolefin A1.3%18.0%
Antioxidant 2Polyolefin B2.6%14.0%
Data derived from an interlaboratory test on antioxidants in polyolefins. researchgate.net

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are based on the fundamental principles of quantum mechanics and are used to determine the electronic properties of molecules.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It has been applied to Bretylium (B1223015) tosylate to optimize its geometry and understand its energetics, particularly in comparison to its experimentally observed crystal structure.

A study published in Powder Diffraction optimized the crystal structure of Bretylium tosylate using DFT techniques. cambridge.org The calculations were performed using Spartan '16 software with a water solvent model (DFT/6-31G*). cambridge.org The results indicated that the conformation of the individual ions observed in the crystal structure is not their lowest energy form in isolation. cambridge.org The bretylium cation's observed conformation was found to be 1.8 kcal/mol higher in energy than a local minimum, while the tosylate anion's conformation was significantly higher, by 16.2 kcal/mol, than its local minimum. cambridge.org

Comparison between the experimentally determined crystal structure and the DFT-optimized geometry reveals small but significant differences, particularly in the orientation of the ethyl group of the bretylium cation. cambridge.org

Table 1: Comparison of Experimental and DFT-Optimized Structures of Bretylium Tosylate Ions cambridge.org
IonEnergetic Difference from Local Minimum (kcal/mol)Root-Mean-Square (RMS) Cartesian Displacement (Å)Maximum Atomic Deviation (Å)
Bretylium Cation1.80.3830.957
Tosylate Anion16.20.2100.294

These findings highlight the influence of crystal packing forces, such as van der Waals and electrostatic attractions, in stabilizing conformations that would otherwise not be the most energetically favorable for the isolated ions. cambridge.org

Ab initio (Latin for "from the beginning") calculations are based on quantum chemistry principles without the use of experimental data for parameterization. They are often used for high-accuracy computations. In the study of Bretylium tosylate's crystal structure, the program CRYSTAL14, which is designed for ab initio investigations of crystalline solids, was used to better analyze the hydrogen bonding network. cambridge.org This analysis revealed the presence of multiple C–H⋯O hydrogen bonds between the methyl, methylene (B1212753), and phenyl hydrogens of the bretylium cation and the oxygen atoms of the tosylate anion, which govern the layered packing of the ions in the crystal. cambridge.org

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule to predict its reactivity. The energy and symmetry of these orbitals are crucial for understanding chemical reactions.

While FMO analysis is a standard technique in computational chemistry for predicting reactivity, mangaloreuniversity.ac.inscribd.com a specific study applying FMO analysis to Bretylium tosylate to determine its HOMO-LUMO gap and predict its reactivity sites was not identified in the reviewed scientific literature.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations compute the time-dependent behavior of a molecular system, providing insights into conformational changes and interactions that occur over time.

A force field is a set of parameters and potential energy functions used in molecular mechanics and molecular dynamics to describe the energy of a system as a function of its atomic coordinates. For complex molecules, existing force fields are often used, or new parameters are developed for higher accuracy. nih.gov

In the computational analysis of Bretylium tosylate, a molecular mechanics conformational analysis was performed using the Forcite module of Materials Studio software. cambridge.org This analysis, which relies on a force field, indicated that both the tosylate anion and the bretylium cation conformations in the crystal are very close to their global minimum energy conformations. cambridge.org The study utilized an existing force field within the software to analyze the contributions to the total crystal energy, identifying that angle distortion terms in the bretylium cation's ethyl group were significant. cambridge.org

Specific studies detailing the development or dedicated parameterization of a unique force field for the Bretylium tosylate complex were not found in the reviewed literature. The existing research has relied on established, general-purpose force fields. cambridge.org

The behavior of a molecule can change significantly in the presence of a solvent. Computational methods can account for these effects either implicitly, by treating the solvent as a continuum, or explicitly, by simulating individual solvent molecules.

The DFT calculations performed on Bretylium tosylate explicitly included a water solvent model (indicated by the "water" keyword in the DFT/6-31G* method). cambridge.org This represents an implicit solvent model, where the solvent is treated as a continuous medium with a specific dielectric constant. This approach allows for the calculation of molecular geometry and energetics in a way that approximates the polarizing effect of a solvent environment. cambridge.org

While some studies have investigated the electrophysiological effects of bretylium in aqueous environments and its interactions with other molecules, kcl.ac.ukresearchgate.net detailed molecular dynamics simulations focusing on its specific conformational dynamics and intermolecular interactions in various solutions are not prevalent in the reviewed literature. Such simulations would be necessary to fully understand its time-dependent behavior, such as ion-pairing dynamics and solvation shell structure.

Host-Guest Interactions and Self-Assembly Simulations

The unique structure of Einecs 257-154-9, featuring both acidic and basic moieties, makes it a candidate for studies in host-guest chemistry and molecular self-assembly. The phenolic component can act as a host for various guest molecules, while the acid-base interaction between the two components is a primary driver for self-assembly.

Computational simulations, particularly molecular dynamics (MD), are instrumental in exploring these phenomena. MD simulations can model the dynamic behavior of multiple molecules of the adduct in a solvent, revealing how they interact and organize over time. These simulations can elucidate the formation of aggregates, micelles, or other supramolecular structures. bohrium.com The interplay of hydrogen bonding, van der Waals forces, and electrostatic interactions between the phenolic hydroxyl group, the carboxylic acid, and the dimethylamino groups dictates the self-assembly process. pnas.org

For instance, simulations could predict the formation of reversed micelles in non-polar solvents, where the polar acid-base head groups form a core, and the aliphatic chains of the 2-ethylhexanoic acid extend outwards. In aqueous environments, the self-assembly might be different, potentially leading to layered structures. pnas.org Theoretical studies on similar systems, such as the self-assembly of aromatic carboxylic acids and the host-guest chemistry of phenols with cyclodextrins, provide a framework for understanding the potential interactions of this compound. nih.govmdpi.com

Table 1: Simulated Parameters for Host-Guest and Self-Assembly Studies

Parameter Description Typical Computational Method Expected Insights for this compound
Binding Free Energy The energy change when a guest molecule binds to the phenolic host component. Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) Quantifies the stability of potential host-guest complexes.
Radial Distribution Function Describes how the density of surrounding molecules varies as a function of distance from a reference molecule. Molecular Dynamics (MD) Reveals the structure of the solvent around the adduct and the formation of aggregates.
Order Parameters Quantify the degree of orientational order in a system of molecules. MD with trajectory analysis Indicates the formation of ordered phases like liquid crystals.
Micelle Shape and Size Characterizes the geometry and aggregation number of self-assembled structures. MD simulations with visual analysis and clustering algorithms Predicts the morphology of supramolecular structures in different solvents.

Structure-Activity Relationship Modeling (excluding toxicology/safety profiles)

Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a compound to its physical or functional properties. nih.gov For this compound, which is used as a catalyst and curing agent, QSPR can be a valuable tool for predicting properties like catalytic activity, gel time in epoxy resins, or its influence on the mechanical properties of polymers. researchgate.netresearchgate.net

Developing a QSPR model for this compound and its derivatives would involve calculating a set of molecular descriptors that encode structural information. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical. For example, descriptors could include molecular weight, number of hydrogen bond donors/acceptors, molecular surface area, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. acs.org

Multiple Linear Regression (MLR) or more advanced machine learning algorithms like artificial neural networks can then be used to build a mathematical equation that correlates these descriptors with the property of interest. mdpi.com Such a model would allow for the rapid screening of new, hypothetical derivatives of this compound to identify candidates with improved performance characteristics before they are synthesized.

In the context of material science, this compound can be modeled as a ligand that interacts with a "receptor," which could be a polymer matrix, a metal surface, or other components of a formulation. Molecular docking and molecular dynamics simulations are the primary tools for studying these interactions. nih.gov

For example, when used as a curing agent for epoxy resins, the tertiary amine groups of the phenolic component are known to catalyze the ring-opening of the epoxide. sigmaaldrich.com Molecular docking could be used to predict the preferred binding pose of the adduct to the epoxy monomer and the growing polymer chain. This can provide insights into the mechanism of catalysis and how the structure of the adduct influences the curing process. mdpi.com

These simulations can also elucidate the interactions that govern the compound's role as a plasticizer or its compatibility with different polymer systems. The strength and nature of these interactions, whether hydrogen bonds, electrostatic, or van der Waals forces, can be quantified to predict the material's final properties. tdx.cat

Table 2: Key Descriptors and Models for QSPR and Ligand-Receptor Modeling

Modeling Approach Key Descriptors/Inputs Computational Method Predicted Property/Insight
QSPR Molecular weight, LogP, Polar Surface Area, Dipole Moment Multiple Linear Regression (MLR), Partial Least Squares (PLS) Catalytic efficiency, Curing time
Ligand-Receptor Docking 3D structures of this compound and receptor (e.g., epoxy monomer) AutoDock, Glide Binding affinity and preferred orientation at the active site.
Molecular Dynamics Force field parameters for all components, solvent model GROMACS, AMBER Dynamic stability of the ligand-receptor complex, conformational changes.

Reaction Mechanism Elucidation via Computational Pathways

The synthesis of the 2,4,6-tris[(dimethylamino)methyl]phenol component of this compound proceeds via a Mannich reaction. vulcanchem.com Computational chemistry offers powerful methods to elucidate the detailed mechanism of this reaction. By mapping the potential energy surface of the reaction, chemists can identify the most likely reaction pathway.

A crucial part of this is the search for transition states, which are the energy maxima along the reaction coordinate. Algorithms like the Berny optimization can be used to locate these transition state structures. Once a transition state is found, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. mdpi.com An IRC calculation follows the reaction path downhill from the transition state, connecting it to the reactants and products, thus confirming that the found transition state is indeed the correct one for the reaction of interest. beilstein-journals.org This analysis provides a detailed picture of the bond-breaking and bond-forming processes. For the Mannich reaction, this would involve modeling the formation of the iminium ion from formaldehyde (B43269) and dimethylamine (B145610), and its subsequent electrophilic attack on the phenol (B47542) ring. researchgate.netresearchgate.net

The insights gained from the computational studies described above can be leveraged for the in silico design of novel derivatives of this compound with enhanced functionalities. ijpsjournal.comresearchgate.net For example, if the goal is to create a more active catalyst for epoxy curing, computational methods can be used to screen potential modifications to the parent molecule.

One could systematically vary the substituents on the phenol ring or change the structure of the carboxylic acid and then use QSPR models to predict the catalytic activity of these new virtual compounds. tandfonline.com Furthermore, by understanding the reaction mechanism from transition state analysis, one could design derivatives that lower the activation energy of the rate-determining step. For instance, introducing electron-donating groups on the phenol ring might increase its nucleophilicity and accelerate the Mannich reaction during synthesis, or modify the catalytic activity of the final product. acs.org

Table 3: Computationally Designed Derivatives and Predicted Outcomes

Proposed Modification Computational Tool Predicted Enhancement Rationale
Substitution of methyl groups on the amine with ethyl groups QSPR, DFT Altered catalytic activity and solubility Steric and electronic effects on the amine's basicity and accessibility.
Introduction of electron-withdrawing groups on the phenol ring IRC Analysis, DFT Modified reaction kinetics of formation and catalytic properties Changes the electron density of the phenol ring, affecting its reactivity.
Varying the chain length of the carboxylic acid MD Simulations Modified self-assembly behavior and plasticizing effect Alters the hydrophobic-hydrophilic balance of the adduct.

Table of Compound Names

Applications in Materials Science and Industrial Processes

Role as an Accelerator or Curing Agent in Polymer Systems

In the realm of polymer chemistry, achieving a balance between a long working life (pot life) and a rapid curing time is crucial for many applications. Delayed-action catalysts like Einecs 257-154-9 are instrumental in achieving this balance. The salt formation effectively "blocks" the catalytically active tertiary amine at ambient temperatures. Upon heating, the salt dissociates, releasing the free amine and initiating the polymerization process. This thermal activation provides a temporal window for processing, which is vital for applications such as coatings, adhesives, and composites manufacturing.

Epoxy Resin Systems: In epoxy formulations, the released 2,4,6-tris[(dimethylamino)methyl]phenol acts as a versatile catalyst. The tertiary amine groups can initiate the anionic homopolymerization of the epoxy resin, where the amine's lone pair of electrons attacks the carbon of the epoxide ring, initiating a chain-growth polymerization. This process results in a cross-linked network of polyether chains.

Alternatively, and more commonly, it acts as an accelerator for other curing agents like primary and secondary amines or anhydrides. The tertiary amine facilitates the reaction between the epoxy group and the active hydrogen of the curing agent. It is believed that the tertiary amine can abstract a proton from a hydroxyl group (present as an impurity or formed during the reaction), creating a more nucleophilic alkoxide that then readily attacks the epoxy ring. The phenolic hydroxyl group on the DMP-30 molecule can also participate in this process by forming hydrogen bonds, further enhancing the reactivity.

Polyurethane Resin Systems: In polyurethane chemistry, the formation of the urethane (B1682113) linkage results from the reaction between a polyol and a polyisocyanate. Tertiary amine catalysts are known to accelerate this reaction. The proposed mechanism involves the formation of a complex between the amine catalyst and the isocyanate group, which increases the electrophilicity of the isocyanate's carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of the polyol. The delayed-action nature of this compound is particularly advantageous in polyurethane systems, allowing for thorough mixing and application before the rapid gelation and curing commence upon thermal activation.

The introduction of this compound significantly alters the polymerization kinetics of thermosetting resins. The delayed onset of the reaction, followed by a rapid cure, can be precisely controlled by temperature. Differential Scanning Calorimetry (DSC) is a common technique used to study these kinetics.

A study on the curing of a diglycidyl ether of bisphenol A (DGEBA) epoxy resin with varying concentrations of this compound (referred to in the study as Ancamine K61B) demonstrated this influence. The data revealed that increasing the concentration of the catalyst leads to a decrease in the onset temperature of the curing reaction and a reduction in the time required to reach the peak exothermic temperature, indicating an accelerated curing process once initiated. researchgate.net

Table 1: Influence of this compound Concentration on Epoxy Curing

Catalyst Concentration (wt%) Onset Temperature (°C) Peak Temperature (°C) Heat of Cure (J/g)
5 117.18 136.52 54
7.5 79.18 132.83 89
10 79.18 129.56 124

Data sourced from a study on the cure behavior of DGEBA with a tertiary amine salt. researchgate.net

The rate of network formation, as observed through rheological studies, is also dramatically affected. The gel time, which is the point at which the liquid resin begins to transition into a solid gel, is significantly reduced at elevated temperatures in the presence of the activated catalyst. e3s-conferences.orgresearchgate.net This rapid network formation is critical for developing the final mechanical properties of the thermoset.

The kinetics of the curing process, influenced by the accelerator, has a direct impact on the final microstructure and morphology of the cured polymer. A rapid curing process can lead to a more heterogeneous network structure with variations in cross-link density. Conversely, a more controlled, slower cure can result in a more uniform network.

While specific studies on the morphology of polymers cured with this compound are limited, it is understood that the use of a delayed-action catalyst can promote a more uniform cure throughout the bulk of the material. This is because the entire system can reach the desired temperature before significant polymerization occurs, leading to a more homogeneous network formation. The final morphology, including the presence and size of any phase-separated domains, will ultimately influence the mechanical and thermal properties of the material, such as its glass transition temperature (Tg), modulus, and toughness. The degree of cross-linking and the linearity of the polymer chains are key factors determining these properties. mdpi.org

Functionality as a Catalyst or Co-catalyst in Organic Reactions

Beyond its established role in polymer science, the catalytic nature of the active component of this compound, 2,4,6-tris[(dimethylamino)methyl]phenol, suggests its potential application in broader organic synthesis. Tertiary amines are known to be effective base catalysts for a variety of chemical transformations.

Esterification: Tertiary amines can catalyze esterification reactions, particularly the acylation of alcohols with acid chlorides or anhydrides. The mechanism typically involves the tertiary amine acting as a nucleophilic catalyst, forming a highly reactive acylammonium salt intermediate. This intermediate is then readily attacked by the alcohol to form the ester, regenerating the tertiary amine catalyst. While specific studies detailing the use of this compound in esterification are not prevalent, the underlying chemistry of its active amine component supports this potential application.

Amidation: The direct formation of amides from carboxylic acids and amines is a challenging reaction due to the formation of a stable ammonium (B1175870) carboxylate salt. However, various catalysts, including those based on tertiary amines, have been explored to facilitate this transformation. The role of the tertiary amine in these systems can be complex, potentially involving activation of the carboxylic acid or facilitating the dehydration of the intermediate salt. The synthesis of fatty amides, for instance, has been explored through various catalytic routes, highlighting the industrial importance of such transformations. semanticscholar.orgresearchgate.netgoogle.com

The immobilization of homogeneous catalysts onto solid supports is a key area of research in green chemistry, as it facilitates catalyst separation and recycling. The active component of this compound, with its multiple amine functionalities, presents an interesting candidate for immobilization.

Porous materials like silica (B1680970) are common supports for catalysts. The catalyst can be physically entrapped or chemically bonded to the support material. For an amine-based catalyst like DMP-30, immobilization could be achieved through covalent bonding to a functionalized silica surface. The performance of such a heterogeneous catalyst would depend on several factors, including the nature of the support, the method of immobilization, and the accessibility of the active catalytic sites to the reactants. While specific research on the heterogeneous catalytic applications of immobilized 2,4,6-tris[(dimethylamino)methyl]phenol is not widely reported, the principles of catalyst immobilization are well-established and could be applied to this system for reactions like esterification or other base-catalyzed transformations. d-nb.inforesearchgate.net

Additive Functions in Coatings, Adhesives, and Sealants

Impact on Rheological Properties and Processing Characteristics

The incorporation of this compound can significantly influence the rheological behavior of formulations, which is crucial for their application and final performance. While it is not a primary rheology modifier, its catalytic activity affects the curing process, which in turn dictates the viscosity and flow characteristics of the material over time.

In epoxy formulations, for example, it acts as an accelerator for the curing reaction. This acceleration can lead to a more rapid increase in viscosity, which can be advantageous in applications requiring quick setting times and reduced sag on vertical surfaces. The rate of viscosity increase is dependent on the concentration of the accelerator and the temperature of the system.

Reactive diluents are often employed in high-viscosity resin systems to improve workability. nagase.comzxchemuae.comcomindex.es The addition of 2,4,6-Tris(dimethylaminomethyl)phenol (B167129), 2-ethylhexanoic acid salt can influence the efficiency of these diluents by accelerating the cross-linking reactions that incorporate the diluent into the polymer matrix. yuvrajchemicals.com

For adhesives and sealants, achieving a specific thixotropic profile is often necessary to prevent slumping before curing is complete. masterbond.comsurachemicals.com While this compound does not directly impart thixotropy, its catalytic effect on the curing speed helps in the rapid development of a stable network structure, contributing to sag resistance. specialchem.comborchers.comspecialchem.com

Table 1: Influence of Tertiary Amine Accelerators on Epoxy Resin Systems

Property Effect of Tertiary Amine Accelerator
Pot Life Generally decreased
Curing Time Significantly reduced
Viscosity Build-up Accelerated rate of increase
Exotherm Increased peak exotherm

This table provides a generalized overview of the effects of tertiary amine accelerators, such as the phenolic amine component of this compound, on epoxy resin systems.

Stabilization Effects in Material Formulations

The phenolic moiety is structurally similar to phenolic antioxidants, which are known to inhibit oxidative degradation by scavenging free radicals. While not its primary function, this inherent antioxidant capability can offer a degree of protection against thermal and oxidative degradation of the polymer matrix. ifremer.fr

Tertiary amines can also play a role in stabilization. In some polymer systems, hindered amine light stabilizers (HALS) are used to protect against photodegradation. While this specific compound is not a HALS, the presence of amine groups can sometimes have synergistic or antagonistic effects when combined with other stabilizers. jst.go.jpresearchgate.net The basic nature of the amine groups can also neutralize acidic impurities that might otherwise promote degradation.

Role in Surface Chemistry and Interfacial Phenomena

The interaction of a coating, adhesive, or sealant with a substrate is governed by surface chemistry and interfacial phenomena. The chemical nature of 2,4,6-Tris(dimethylaminomethyl)phenol, 2-ethylhexanoic acid salt allows it to influence these interactions favorably.

Adsorption and Wetting Characteristics on Various Substrates

Effective adhesion requires good wetting of the substrate by the liquid formulation. The amine salt structure of this compound can enhance wetting on certain substrates. Amine salts are known to adsorb onto surfaces, particularly on metals like steel and aluminum, which can modify the surface energy and improve the spreading of the resin. kruss-scientific.com

The adsorption of phenolic compounds onto various surfaces, including silica and metal oxides, has been studied. researchgate.netresearchgate.netnih.govnih.gov The phenolic group in this compound can form hydrogen bonds with hydroxyl groups present on the surface of many substrates, promoting adhesion.

Table 2: General Wetting Characteristics on Common Substrates

Substrate Typical Water Contact Angle (Untreated) Potential Effect of Amine Salt Additive
Steel 50-70° Improved wetting (lower contact angle)
Aluminum 70-80° Improved wetting (lower contact angle)
Glass <30° May have a minor effect on already good wetting

This table provides a general indication of wetting properties and how they might be influenced by additives. Actual values can vary significantly based on surface preparation and formulation specifics.

Surface Modification and Interface Engineering

The adsorption of 2,4,6-Tris(dimethylaminomethyl)phenol, 2-ethylhexanoic acid salt at the interface can be considered a form of in-situ surface modification. By altering the surface chemistry of the substrate at a molecular level, it can create a more favorable interface for bonding. The amine groups, in particular, can interact with surface oxides on metals, forming a chemical bridge between the substrate and the polymer matrix, thereby enhancing adhesion.

Emerging Applications in Novel Material Systems (e.g., smart materials, composites)

The unique combination of functionalities in 2,4,6-Tris(dimethylaminomethyl)phenol, 2-ethylhexanoic acid salt opens up possibilities for its use in the development of advanced materials.

In the realm of smart materials , its phenolic component is of particular interest. Phenolic compounds have been explored for their use in self-healing coatings. paintsandcoatingsexpert.commdpi.comebrary.netresearchgate.netpcimag.com The reversible nature of some of the bonds formed by phenolic structures could potentially be harnessed to create materials that can repair themselves after damage.

Compound Names Table

Einecs NumberChemical Name
257-154-92,4,6-Tris(dimethylaminomethyl)phenol, 2-ethylhexanoic acid salt
-Phenyl Glycidyl Ether
-Butyl Glycidyl Ether
-Fumed Silica
-Hindered Amine Light Stabilizers (HALS)
-2,6-di-tert-butyl-4-methylphenol (BHT)
-Tris-(dimethylaminomethyl) phenol (B47542) (DMP-30)

Regulatory Frameworks and Policy Implications Academic Perspective

Academic Analysis of Existing Regulatory Status (e.g., EINECS, REACH)

N-(2-ethylhexyl)-5-norbornene-2,3-dicarboximide is listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), which signifies its presence on the European market before 1981. nih.gov Its regulatory status is primarily governed by frameworks for pesticides and industrial chemicals, such as the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) Regulation (EC) No 1907/2006 in Europe. Under REACH, manufacturers and importers are required to gather information on the properties of their chemical substances and register the information in a central database managed by the European Chemicals Agency (ECHA). europa.eu The substance has a pre-registration under REACH with the EINECS number 204-029-1. thegoodscentscompany.com

In the United States, it is regulated by the Environmental Protection Agency (EPA) under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA). epa.gov It is listed on several EPA lists, including those for inerts permitted in pesticide products. epa.gov The compound's role as a synergist, rather than a direct active ingredient, has historically led to different data requirements and regulatory scrutiny compared to active pesticide ingredients. agrinfo.euagrinfo.eu However, recent regulatory shifts, particularly in the EU, are moving towards applying the same data requirements for synergists as for active substances. agrinfo.euagrinfo.eu Commission Regulation (EU) 2024/1487, for instance, establishes a work programme for the gradual review of synergists on the market, indicating a trend towards more stringent oversight. agrinfo.eu

Regulatory and Identification Data for N-(2-ethylhexyl)-5-norbornene-2,3-dicarboximide
IdentifierValueSource
EINECS Number204-029-1 thegoodscentscompany.comnih.gov
CAS Number113-48-4 thegoodscentscompany.comechemportal.orgstarshinechemical.com
EPA Pesticide Chemical Code057001 nih.gov
REACH StatusPre-registered thegoodscentscompany.com
Molecular FormulaC17H25NO2 thegoodscentscompany.comnih.govstarshinechemical.com

Academic Critiques of Regulatory Data Requirements and Testing Strategies

A significant point of academic and NGO criticism has been the slow pace of re-evaluating existing synergists under modern safety standards. agrinfo.eu The recent EU regulation to establish a formal review program for synergists, while welcomed, is seen by some as long overdue. agrinfo.eupublichealthtoxicology.com Furthermore, there is a critique that standard testing strategies may not adequately capture the effects of "cocktail" exposures, where organisms are exposed to complex mixtures of pesticides and synergists as found in the real world. pan-europe.info Research has shown that pesticide mixtures can have synergistic effects not predicted by the toxicity of individual components, a concern that is particularly relevant for a compound designed to be a synergist. nih.gov

Socio-Economic Considerations in Chemical Management (from a research perspective)

The management of chemicals like N-(2-ethylhexyl)-5-norbornene-2,3-dicarboximide is influenced by significant socio-economic considerations. From a research perspective, these include the economic benefits of pesticide use versus the external costs associated with environmental and potential health impacts. The use of synergists is economically driven; they reduce the amount of more expensive active ingredients needed, potentially lowering costs for farmers. researchgate.neteuropa.eu Research into the economics of pesticide use often focuses on cost-benefit analyses for farmers, examining the expenditure on crop protection against the value of yield saved. researchgate.net

However, a broader socio-economic analysis also considers the costs of environmental contamination and the economic impact on non-target sectors, such as beekeeping or fisheries. pan-europe.info Studies have shown that pesticide residues are widespread in the environment, contaminating soil and water far from the application site. pan-europe.info This highlights a classic externality problem where the costs of pollution are not borne by the polluter. Furthermore, research indicates that households with higher incomes may have greater exposure to pesticide residues due to higher consumption of fruits and vegetables, adding a layer of complexity to the socio-economic landscape of pesticide use. nih.gov The development of integrated pest management (IPM) strategies is one research-driven approach to mitigate these issues by reducing reliance on chemical pesticides. mdpi.com

International Harmonization of Chemical Regulations and Academic Contributions

The global trade in chemicals and agricultural products necessitates the international harmonization of chemical regulations. A key initiative in this area is the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). fao.orgunece.org The GHS, often called the "Purple Book," provides a standardized framework for classifying chemical hazards and communicating them through labels and safety data sheets (SDS). fao.org This system is intended to enhance the protection of human health and the environment while facilitating international trade. unece.org

Academic contributions are crucial to these harmonization efforts. Researchers contribute by developing and validating the testing methods and predictive models that underpin hazard classifications. ljmu.ac.uk They also participate in international bodies and expert groups that advise on chemical safety and regulation. The work of organizations like the Food and Agriculture Organization (FAO) and the World Health Organization (WHO) in promoting the GHS for pesticides is informed by academic research. fao.org Furthermore, international conventions such as the Stockholm Convention on Persistent Organic Pollutants and the Rotterdam Convention on Prior Informed Consent rely on a strong scientific basis, often provided by the academic community, to identify and manage the risks of hazardous chemicals globally. unitar.org The ongoing effort to harmonize the regulation of synergists is part of this broader trend, aiming to ensure that these compounds are managed consistently and safely across different jurisdictions. pan-international.orgchemicalsframework.org

Future Research Directions and Emerging Paradigms

Development of Sustainable Synthetic Routes for the Complex

The traditional synthesis of the precursor, 2,4,6-tris(dimethylaminomethyl)phenol (B167129), involves the Mannich condensation of phenol (B47542), formaldehyde (B43269), and dimethylamine (B145610). While effective, this method is being re-evaluated in the context of green chemistry principles. A key area of development is the substitution of aqueous formaldehyde with paraformaldehyde. This modification aims to significantly reduce the generation of wastewater and decrease the energy consumption associated with the process, thereby minimizing the environmental footprint of the synthesis.

Exploration of Novel Applications in Niche Technologies

While 2,4,6-tris(dimethylaminomethyl)phenol and its salts are well-established as accelerators for epoxy resins in coatings, adhesives, and composites, emerging research seeks to unlock their potential in more specialized, high-performance applications. These niche technologies could include advanced composite materials for the aerospace and automotive industries, specialized electronic encapsulants, and high-performance coatings with tailored properties.

Investigations are also underway to explore the compound's utility in other polymer systems, such as polyurethanes, and as a potential catalyst in the synthesis of specialty polymers. The unique structure of the compound, featuring both a phenolic hydroxyl group and tertiary amine functionalities, offers a versatile platform for chemical modification and integration into novel material systems.

Integration of Advanced Analytical Techniques for Real-Time Monitoring

To ensure optimal performance and quality control in industrial processes utilizing Einecs 257-154-9, there is a growing need for advanced analytical techniques capable of real-time monitoring. Traditional methods for analyzing the precursor, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), provide valuable offline data. However, the focus is shifting towards in-situ and real-time monitoring of the curing process itself.

Techniques like in-situ Raman spectroscopy and dielectric analysis (DEA) are showing promise in providing continuous data on the extent of cure and the chemical changes occurring within the polymer matrix. The integration of these techniques can offer unprecedented insights into the reaction kinetics and help in optimizing process parameters for improved efficiency and product consistency. Future research will likely focus on developing more robust and user-friendly sensor systems based on these principles for seamless integration into manufacturing environments.

Predictive Modeling for Long-Term Environmental Behavior and Impact

Understanding the long-term environmental fate and potential impact of this compound is a critical aspect of its responsible management. Predictive modeling will play a pivotal role in assessing its environmental behavior. This will involve the use of Quantitative Structure-Activity Relationship (QSAR) models to predict its ecotoxicity and other environmental endpoints based on its molecular structure.

Multimedia environmental fate models will be employed to simulate its distribution and persistence in various environmental compartments, such as air, water, and soil. Furthermore, bioaccumulation models will be crucial for estimating its potential to accumulate in living organisms. While the toxicity profile of the precursor, 2,4,6-tris(dimethylaminomethyl)phenol, has been studied due to its high-volume use, specific predictive models for the 2-ethylhexanoic acid salt are yet to be developed. Future research will focus on generating the necessary experimental data to build and validate these models, providing a robust framework for environmental risk assessment.

Multi-Scale Computational Modeling of Complex Interactions

To gain a more fundamental understanding of how this compound functions at a molecular level, multi-scale computational modeling is emerging as a powerful tool. These models can simulate the interactions between the compound and other components in a formulation, such as epoxy resins and curing agents, at various length and time scales.

By employing techniques like molecular dynamics and density functional theory, researchers can elucidate the catalytic mechanisms, predict reaction pathways, and understand how the compound influences the final properties of the cured material. This in-silico approach can accelerate the development of new formulations with enhanced performance characteristics by providing insights that are often difficult to obtain through experimental methods alone.

Interdisciplinary Research Opportunities in Material Science and Environmental Chemistry

The future of research on this compound lies in fostering interdisciplinary collaborations between material scientists and environmental chemists. Material scientists can leverage their expertise to design and synthesize novel polymers and composites that incorporate this compound, pushing the boundaries of material performance.

Simultaneously, environmental chemists can provide the crucial data and models needed to assess the environmental impact of these new materials throughout their lifecycle. This synergistic approach will ensure that the development of new technologies based on this compound is guided by the principles of sustainability and environmental responsibility, leading to the creation of innovative materials that are both high-performing and eco-friendly.

Q & A

Q. How can machine learning models improve structure-activity relationship (SAR) predictions for Einecs 257-154-9 derivatives?

  • Methodological Answer : Train models on curated datasets (e.g., ChEMBL) using graph neural networks (GNNs) for molecular featurization. Validate predictions with in vitro assays and SHAP analysis for interpretability. Publish code and hyperparameters in open repositories (e.g., GitHub) .

Ethical and Reproducibility Standards

  • Data Management : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw spectra, chromatograms, and code in Zenodo or Figshare with persistent identifiers (DOIs) .
  • Conflict Resolution : Address contradictory findings via collaborative inter-laboratory studies and pre-registered protocols on platforms like Open Science Framework (OSF) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.